molecular formula C7H4F2N2 B1421998 5,6-Difluoro-1H-indazole CAS No. 944898-96-8

5,6-Difluoro-1H-indazole

Cat. No.: B1421998
CAS No.: 944898-96-8
M. Wt: 154.12 g/mol
InChI Key: JNGSIOXFVHBGMU-UHFFFAOYSA-N
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Description

The Indazole Core as a Privileged Structure in Medicinal Chemistry

The concept of a "privileged structure" in medicinal chemistry refers to a molecular scaffold that is capable of binding to multiple, diverse biological targets with high affinity. nih.govnih.govcambridgemedchemconsulting.com These frameworks serve as versatile templates for the design of new ligands, allowing for the creation of potent and selective molecules through the modification of functional groups. nih.gov The indazole core, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is widely recognized as such a privileged structure. pharmablock.comsamipubco.comresearchgate.net

Indazoles are of significant interest to medicinal chemists due to their structural versatility and broad range of biological activities. samipubco.comresearchgate.net They are found in numerous synthetic compounds with applications as anti-inflammatory, antimicrobial, anti-HIV, and antitumor agents. researchgate.netnih.gov The indazole nucleus can mimic naturally occurring biomolecules, enabling it to interact with a wide array of protein targets. samipubco.com Its two nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating crucial interactions within the binding sites of enzymes and receptors. pharmablock.com This adaptability has made the indazole scaffold a key component in many commercially available drugs and a frequent starting point in drug discovery programs. rsc.org

Strategic Impact of Fluorination at Positions 5 and 6 on Molecular Properties and Bioactivity

The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's therapeutic potential. chim.itbeilstein-journals.org Fluorination can significantly alter key physicochemical properties such as lipophilicity, metabolic stability, and bioavailability. chemimpex.comrsc.org When applied to the indazole scaffold at the 5 and 6 positions, this modification imparts several strategic advantages.

The presence of two fluorine atoms on the benzene ring of the indazole core in 5,6-Difluoro-1H-indazole enhances its chemical stability and bioactivity. chemimpex.com Fluorine's high electronegativity can influence the electron distribution within the molecule, potentially leading to stronger and more specific interactions with biological targets. samipubco.com This can result in improved binding affinity and, consequently, higher potency of the resulting drug candidates.

Furthermore, the C-F bond is exceptionally strong, which can block sites of metabolism on the molecule. This increased metabolic stability means that the compound is less likely to be broken down by enzymes in the body, leading to a longer duration of action and potentially improved bioavailability. chemimpex.comrsc.org The strategic placement of fluorine at the 5 and 6 positions can also modulate the acidity of the N-H bond in the pyrazole ring, which can be critical for its interaction with target proteins. These combined effects make this compound a highly valuable building block for the synthesis of novel therapeutic agents with optimized pharmacological profiles.

Compound NameCAS NumberMolecular FormulaApplication Area
This compound944898-96-8C7H4F2N2Medicinal Chemistry, Materials Science
This compound-3-carboxylic acid129295-33-6C8H4F2N2O2Pharmaceutical Development, Biochemical Research

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-difluoro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2N2/c8-5-1-4-3-10-11-7(4)2-6(5)9/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNGSIOXFVHBGMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=CC(=C1F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20680020
Record name 5,6-Difluoro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944898-96-8
Record name 5,6-Difluoro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Organic Synthesis Methodologies for 5,6 Difluoro 1h Indazole and Its Derivatives

Established Synthetic Pathways for Indazole Ring Formation

Cyclization of Fluorinated Carbonyl Precursors

A foundational strategy for the synthesis of the indazole core involves the cyclization of appropriately substituted fluorinated carbonyl compounds. This method typically proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization to yield the bicyclic indazole system.

A key precursor for obtaining the 5,6-difluoro-1H-indazole skeleton can be a suitably substituted trifluoroacetophenone. For instance, the synthesis could commence with 2',4',5'-trifluoroacetophenone. This starting material, upon reaction with hydrazine (B178648), forms the corresponding hydrazone. The subsequent intramolecular nucleophilic aromatic substitution, where the hydrazone nitrogen displaces one of the ortho-fluorine atoms, leads to the formation of the indazole ring. The reaction is typically facilitated by a base to deprotonate the hydrazone, enhancing its nucleophilicity.

Starting MaterialReagentsConditionsProductYield
2',4',5'-TrifluoroacetophenoneHydrazine hydrate (B1144303), Base (e.g., K₂CO₃)Solvent (e.g., Ethanol), Heat5,6-Difluoro-3-methyl-1H-indazoleNot specified

This table represents a plausible synthetic route based on established methodologies for analogous compounds.

Friedel-Crafts Acylation Followed by Intramolecular Cyclization

The Friedel-Crafts acylation provides a classical approach to introduce an acyl group onto an aromatic ring, which can then be elaborated to form the indazole heterocycle. For the synthesis of this compound, this strategy would likely begin with a trifluorinated benzene (B151609) derivative.

Specifically, 1,2,4-trifluorobenzene (B1293510) can undergo Friedel-Crafts acylation with an acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. This would yield a substituted acetophenone, for example, 2,4,5-trifluoroacetophenone. This intermediate can then be converted to its hydrazone with hydrazine. The final step is an intramolecular cyclization, driven by the displacement of a fluorine atom by the hydrazone nitrogen, to afford the this compound core. The regioselectivity of the initial acylation is a critical factor in this pathway.

StepStarting MaterialReagentsConditionsIntermediate/Product
11,2,4-TrifluorobenzeneAcetyl chloride, AlCl₃Solvent (e.g., CS₂)2,4,5-Trifluoroacetophenone
22,4,5-TrifluoroacetophenoneHydrazine hydrateSolvent (e.g., Ethanol)2,4,5-Trifluoroacetophenone hydrazone
32,4,5-Trifluoroacetophenone hydrazoneBase (e.g., NaH)Solvent (e.g., DMF), Heat5,6-Difluoro-3-methyl-1H-indazole

This table outlines a hypothetical multi-step synthesis based on fundamental organic reactions.

Vilsmeier-Haack Reaction for Introducing Aldehyde Functionalities

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heterocyclic compounds. In the context of indazole synthesis, it can be employed to introduce an aldehyde group that facilitates subsequent cyclization.

This methodology can be applied to a substituted phenylhydrazine (B124118). For instance, a difluorophenylhydrazine could be subjected to the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide). This would introduce a formyl group onto the aromatic ring, likely ortho to the hydrazine moiety. The resulting hydrazone-aldehyde can then undergo an intramolecular cyclization to form the indazole ring. The success of this approach hinges on the reactivity of the difluorinated phenylhydrazine and the regioselectivity of the formylation step.

Starting MaterialReagentsConditionsIntermediateProduct
(2,4-Difluorophenyl)hydrazinePOCl₃, DMF0 °C to heat2,4-Difluoro-6-hydrazinylbenzaldehyde5-Fluoro-1H-indazole-7-carbaldehyde

This table illustrates a potential application of the Vilsmeier-Haack reaction in the synthesis of a fluorinated indazole derivative.

Reactions Involving Nitrile and Hydrazine Derivatives

A common and efficient route to 3-aminoindazoles involves the reaction of an ortho-halobenzonitrile with hydrazine. This reaction proceeds via a nucleophilic aromatic substitution of the halide by hydrazine, followed by an intramolecular cyclization.

For the synthesis of a 5,6-difluoro-3-amino-1H-indazole, a suitable starting material would be a trifluorobenzonitrile, such as 2,4,5-trifluorobenzonitrile. The reaction with hydrazine hydrate, typically in a high-boiling solvent like n-butanol or pyridine, would lead to the displacement of the fluorine atom at the 2-position by hydrazine. The subsequent intramolecular addition of the terminal nitrogen of the hydrazine moiety to the nitrile group results in the formation of the 3-amino-5,6-difluoro-1H-indazole. A related synthesis of 3-hydroxy-4,6-difluoro-(1H)indazole has been reported from methyl 2,4,6-trifluorobenzoate and hydrazine hydrate in a mixture of tetrahydrofuran (B95107) and ethanol (B145695) at 70°C, affording the product in 76% yield.

Starting MaterialReagentsConditionsProductYield
2,4,5-TrifluorobenzonitrileHydrazine hydrateSolvent (e.g., Pyridine), Reflux3-Amino-5,6-difluoro-1H-indazoleNot specified
Methyl 2,4,6-trifluorobenzoateHydrazine hydrateTHF/Ethanol, 70°C, 24h3-Hydroxy-4,6-difluoro-(1H)indazole76%

The data in this table is based on established synthetic routes for analogous compounds.

Catalytic Approaches in Indazole Synthesis

Palladium-Catalyzed C-H Amination Reactions

Modern synthetic chemistry has seen the rise of catalytic methods for the construction of heterocyclic rings, with palladium-catalyzed C-H amination being a particularly powerful tool. This approach allows for the direct formation of a C-N bond, avoiding the need for pre-functionalized starting materials in some cases.

In the context of this compound synthesis, this methodology could be applied to the intramolecular cyclization of a hydrazone derived from a difluorinated aromatic ketone. For example, the hydrazone of a 2-halo-4,5-difluoroacetophenone could undergo an intramolecular palladium-catalyzed C-H amination. The palladium catalyst would facilitate the coupling between the hydrazone nitrogen and an ortho C-H bond on the phenyl ring, leading to the formation of the indazole. The choice of ligand for the palladium catalyst is often crucial for the efficiency and selectivity of such reactions. While specific examples for this compound are not prevalent, this strategy has been successfully applied to the synthesis of a variety of other indazole derivatives.

Substrate TypeCatalyst SystemConditionsProduct Type
o-Haloaryl N-sulfonylhydrazonesPd(OAc)₂ / Ligand (e.g., dppf)Base, Solvent, Heat1-Aryl-1H-indazoles
AminohydrazonesLigand-free Palladium CatalystHeat1H-Indazoles

This table summarizes general palladium-catalyzed approaches to indazole synthesis.

Copper-Mediated N-N Bond Formation

Copper-catalyzed reactions have emerged as a powerful tool for the construction of N-N bonds, a key step in the synthesis of indazole cores. This methodology often proceeds via an intramolecular cyclization of suitably functionalized precursors. A general and efficient method for the synthesis of 1H-indazoles involves the copper(II) acetate-mediated N-N bond formation from ketimine intermediates, which can be prepared from o-aminobenzonitriles and organometallic reagents. The subsequent cyclization, facilitated by Cu(OAc)₂, typically occurs in the presence of an oxidant like oxygen, affording the desired indazole products in good to excellent yields. nih.govamazonaws.com

While specific examples detailing the synthesis of this compound using this exact copper-mediated N-N bond formation from a corresponding difluorinated o-aminobenzonitrile derivative are not extensively documented in readily available literature, the general applicability of this method to a range of substituted anilines suggests its potential for this specific target. The reaction conditions would likely be analogous to those reported for other indazole syntheses.

Table 1: Representative Copper-Mediated Indazole Synthesis

Starting MaterialOrganometallic ReagentCatalystOxidantSolventTemperature (°C)Yield (%)Reference
2-AminobenzonitrilePhenylmagnesium bromideCu(OAc)₂O₂DMSO8584 amazonaws.com
2-Amino-5-chlorobenzonitrileMethylmagnesium bromideCu(OAc)₂O₂DMSO8578 amazonaws.com

This table presents generalized conditions for copper-mediated indazole synthesis; specific application to this compound would require experimental optimization.

Rhodium-Catalyzed C-H Activation and C-N/N-N Coupling

Rhodium catalysis has revolutionized organic synthesis by enabling the direct functionalization of otherwise inert C-H bonds. In the context of indazole synthesis, rhodium-catalyzed C-H activation provides a highly efficient and atom-economical route to construct the indazole ring system. These transformations often involve the coupling of substrates bearing a directing group with a suitable nitrogen source, leading to the formation of both C-N and N-N bonds in a single operation.

For instance, a rhodium(III)-catalyzed double C-H activation of aldehyde phenylhydrazones has been developed for the synthesis of functionalized 1H-indazoles. nih.gov This method allows for the direct formation of the indazole core from readily available starting materials. Although direct application to 5,6-difluoro-substituted substrates has not been explicitly detailed, the broad substrate scope of many rhodium-catalyzed reactions suggests that appropriately substituted difluorophenylhydrazones could be viable substrates for the synthesis of this compound derivatives. The reaction typically employs a rhodium catalyst, such as [Cp*RhCl₂]₂, in the presence of an oxidant.

Another strategy involves the rhodium-catalyzed annulation of N-aryl phthalazine-diones with diazo compounds to construct spirocyclic indazole derivatives, showcasing the versatility of rhodium in C-H activation and carbene insertion pathways. rsc.org

Cross-Coupling Strategies for Derivatization (e.g., Suzuki-Miyaura)

The functionalization of the pre-formed this compound core is crucial for creating libraries of compounds for structure-activity relationship (SAR) studies. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are indispensable tools for this purpose, enabling the formation of C-C bonds between the indazole scaffold and various aryl or heteroaryl partners.

This strategy typically involves the coupling of a halogenated this compound derivative (e.g., a bromo- or iodo-substituted version) with a boronic acid or ester in the presence of a palladium catalyst and a base. The C-3 and C-7 positions of the indazole ring are common sites for such functionalization. For instance, the Suzuki-Miyaura cross-coupling of 3-iodo-1H-indazole with various organoboronic acids has been extensively studied, providing a reliable method for introducing diverse substituents at this position. mdpi.com Similarly, the C-7 position of indazoles can be selectively functionalized following a regioselective halogenation step. nih.gov

Table 2: General Conditions for Suzuki-Miyaura Coupling of Halogenated Indazoles

Indazole SubstrateBoronic AcidCatalystBaseSolventTemperature (°C)Yield (%)Reference
3-Iodo-1H-indazole2-Furanboronic acidPdCl₂(dppf)Na₂CO₃Toluene/H₂O/EtOH8095 mdpi.com
7-Bromo-4-sulfonamido-1H-indazole4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O10085 nih.gov

This table illustrates general conditions for the Suzuki-Miyaura coupling of indazoles. The derivatization of this compound would necessitate a prior halogenation step.

Metal-Free and Alternative Synthetic Techniques

While metal-catalyzed methods are powerful, the development of metal-free and alternative synthetic strategies is highly desirable to avoid potential metal contamination in the final products, which is a critical consideration in pharmaceutical manufacturing.

[3+2] Annulation Reactions Involving Arynes and Hydrazones

The [3+2] annulation of arynes with hydrazones represents a robust and metal-free approach to construct the 1H-indazole skeleton. nih.gov In this reaction, an aryne, generated in situ from a suitable precursor such as an o-(trimethylsilyl)aryl triflate, undergoes a cycloaddition with a hydrazone. This methodology allows for the synthesis of a wide variety of substituted indazoles under mild conditions.

The synthesis of this compound via this route would involve the generation of a 4,5-difluorobenzyne intermediate, which would then react with a suitable hydrazone. The nature of the substituents on the hydrazone can be varied to introduce diversity at the 3-position of the resulting indazole.

One-Pot Reactions from 2-Aminophenones and Hydroxylamine (B1172632) Derivatives

A straightforward and operationally simple metal-free synthesis of indazoles involves the one-pot reaction of 2-aminophenones with hydroxylamine derivatives. This method is attractive due to the ready availability of the starting materials and the mild reaction conditions, which are often insensitive to air and moisture. The reaction proceeds through the formation of an oxime intermediate, followed by an intramolecular cyclization and dehydration to afford the indazole product. This approach has been shown to have a broad functional group tolerance. organic-chemistry.org

To apply this method to the synthesis of this compound, a 2-amino-4,5-difluorophenone derivative would be the required starting material. The reaction with a hydroxylamine derivative would then lead to the desired difluorinated indazole.

Radical-Mediated Decarboxylative C(sp3)-N Cross-Coupling

Radical-mediated cross-coupling reactions have gained significant attention as a powerful tool for the formation of C-N bonds. Specifically, the decarboxylative cross-coupling of carboxylic acids with N-nucleophiles provides a direct method for the N-alkylation of heterocycles. This reaction typically involves the generation of an alkyl radical from a carboxylic acid derivative, which then couples with the nitrogen atom of the heterocycle.

While this method is more commonly applied for the N-alkylation of pre-formed heterocycles, its principles could be envisioned in synthetic strategies leading to N-substituted indazoles. For the derivatization of this compound, a radical-mediated decarboxylative C(sp3)-N cross-coupling could offer a novel and efficient route to introduce a wide range of alkyl groups at the N-1 or N-2 position. This approach would involve the reaction of this compound with a suitable carboxylic acid derivative under conditions that promote radical formation, potentially using a photocatalyst or a chemical initiator. nih.gov

Electrochemical Methods for Selective N1-Acylation

The selective functionalization of the indazole core is a critical challenge in the synthesis of its derivatives. The presence of two reactive nitrogen atoms (N1 and N2) often leads to mixtures of regioisomers. Electrochemical methods have emerged as a green and efficient alternative to traditional base-mediated acylation, offering high regioselectivity.

A notable electrochemical approach for the selective N1-acylation of indazoles utilizes an "anion pool" method. organic-chemistry.orgnih.gov This technique involves the electrochemical reduction of the indazole substrate in an undivided cell, which generates the corresponding indazole anion and hydrogen gas. organic-chemistry.orgnih.gov The subsequent introduction of an acid anhydride (B1165640) to this solution results in the highly selective acylation at the N1 position. organic-chemistry.orgnih.gov This method is advantageous as it is base-free, catalyst-free, and avoids the use of precious-metal electrodes, making it an operationally simple and environmentally benign process. organic-chemistry.org

Optimization studies on various indazole substrates have shown that applying a constant current allows for the efficient generation of the anion pool. organic-chemistry.org The reaction proceeds with high yields and complete selectivity for the N1-acylated product. organic-chemistry.org This electrochemical procedure has demonstrated a broad substrate scope, accommodating various functional groups on the indazole ring. organic-chemistry.org While specific studies on this compound are not extensively documented, the general applicability of this method to functionalized indazoles suggests its potential for the selective N1-acylation of this fluorinated scaffold. The electron-withdrawing nature of the fluorine atoms in this compound would influence the reduction potential of the molecule, a parameter that can be precisely controlled in an electrochemical setup to achieve the desired transformation.

Optimization of Reaction Conditions and Process Development

The development of robust and efficient synthetic routes to this compound and its derivatives necessitates careful optimization of reaction conditions. Key parameters that significantly influence the outcome of the synthesis include the choice of catalyst, ligand, solvent, and temperature.

Catalyst Screening and Ligand Effects

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are pivotal in the synthesis of arylated indazole derivatives. The choice of catalyst and ligand is crucial for achieving high yields and selectivity. For the synthesis of derivatives of this compound, where a bromo-substituted precursor might be used, a thorough screening of catalysts and ligands is essential.

In a study on the Suzuki coupling of 5-bromoindazoles with heteroaryl boronic acids, various palladium catalysts were screened. nih.gov The results indicated that [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) was the most effective catalyst, affording the coupled product in high yield. nih.gov Other catalysts, such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), also showed activity but resulted in lower yields. nih.gov

Below is an interactive data table summarizing the screening of palladium catalysts for a model Suzuki coupling reaction of a 5-bromo-1-alkyl-1H-indazole, which is illustrative for the synthesis of derivatives of this compound.

CatalystLigandBaseSolventYield (%)
Pd(PPh₃)₄PPh₃K₂CO₃DME70
Pd(PCy₃)₂PCy₃K₂CO₃DME62
Pd(OAc)₂SPhosK₂CO₃DME85
Pd(dppf)Cl₂ dppf K₂CO₃ DME 95

This table is based on data from analogous reactions and serves as a representative example. nih.govresearchgate.net

The ligand plays a critical role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination. For electron-deficient substrates like those derived from this compound, electron-rich and bulky phosphine (B1218219) ligands such as SPhos and dppf are often effective. researchgate.net

Solvent Selection and Its Influence on Reaction Efficiency

The choice of solvent can significantly impact reaction rates, yields, and even the regioselectivity of a reaction. In the synthesis and functionalization of indazoles, a range of solvents have been employed, with the optimal choice depending on the specific reaction type. For N-alkylation of the indazole scaffold, a study highlighted that tetrahydrofuran (THF) in combination with sodium hydride (NaH) provided a promising system for achieving high N1-regioselectivity. beilstein-journals.orgnih.gov

In the context of Suzuki coupling reactions for the preparation of 5-aryl-indazole derivatives, dimethoxyethane (DME) has been shown to be an effective solvent. nih.gov For nucleophilic aromatic substitution (SNAr) reactions, which are relevant for the synthesis of this compound from precursors like 1,2,4,5-tetrafluorobenzene, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are typically used to enhance the reaction rate. The ability of these solvents to solvate the cation while leaving the nucleophile relatively free promotes the reaction. beilstein-journals.org

Temperature Control and Its Role in Preventing Intermediate Decomposition

Temperature is a critical parameter in organic synthesis that must be carefully controlled to ensure the desired product is formed in high yield and purity. Elevated temperatures can accelerate reaction rates but may also lead to the decomposition of thermally sensitive starting materials, intermediates, or products, as well as the formation of undesired side products.

In the synthesis of a related compound, 3-hydroxy-4,6-difluoro-1H-indazole, from methyl 2,4,6-trifluorobenzoate and hydrazine hydrate, the reaction mixture was heated at 70 °C for 24 hours. chemicalbook.com This specific temperature was likely chosen to ensure a sufficient reaction rate without causing significant degradation of the reactants or the product. chemicalbook.com Precise temperature control is particularly important in reactions involving reactive intermediates, which may have limited thermal stability. Maintaining a consistent temperature profile can be crucial for the reproducibility and scalability of a synthetic process.

Regiochemical Control and Tautomeric Equilibrium Considerations

The indazole ring exists in two tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being generally more stable. nih.gov Furthermore, the benzene ring of this compound presents multiple sites for functionalization. Achieving regiochemical control in the modification of this scaffold is a significant synthetic challenge.

Directing Group Strategies for Site-Specific Functionalization

Directing groups are chemical moieties that are temporarily installed on a substrate to control the regioselectivity of a C-H functionalization reaction. These groups coordinate to the metal catalyst and position it in close proximity to a specific C-H bond, thereby enabling its selective activation.

For the 1H-indazole scaffold, various directing groups have been explored to achieve site-specific functionalization. For instance, a study on the Rh(III)-catalyzed C7 functionalization of 1H-indazole found that while many common directing groups were ineffective, an N,N-di-n-hexylcarboxamide (-CONnHex₂) group successfully directed the olefination to the C7 position with good yield. nih.gov The electronic nature of the directing group can also play a crucial role in determining the site of functionalization. nih.gov In the case of electron-deficient systems like this compound, the inherent reactivity of the C-H bonds is altered, making directing group strategies even more critical for predictable outcomes. The choice of both the directing group and the metal catalyst is paramount in overcoming the electronic bias of the substrate and achieving the desired regioselectivity. nih.govnih.gov

Managing 1H- and 2H-Indazole Tautomer Formation

The indazole core, a bicyclic aromatic heterocycle, is characterized by the presence of two nitrogen atoms within its five-membered ring. nih.govnih.gov This arrangement gives rise to prototropic tautomerism, resulting in the existence of two primary forms: 1H-indazole and 2H-indazole. nih.govnih.govchemicalbook.com The position of the proton on the nitrogen atom significantly influences the molecule's electronic distribution, reactivity, physical properties, and biological interactions. nih.gov In the context of this compound and its derivatives, controlling the formation of these tautomers is a critical aspect of synthetic chemistry to ensure the desired isomeric product is obtained.

The primary strategy for managing tautomerism is to "lock" the desired isomeric form through the regioselective introduction of a substituent onto either the N-1 or N-2 nitrogen atom. This is most commonly achieved through N-alkylation or N-acylation reactions, where careful selection of reaction conditions and reagents can direct the substitution to the desired nitrogen. d-nb.infonih.gov The outcome of these reactions is governed by a combination of steric and electronic factors, the nature of the electrophile, and the choice of solvent and base. d-nb.infobeilstein-journals.org

For instance, a widely adopted protocol for achieving high N-1 regioselectivity involves the use of sodium hydride (NaH) as a base in a solvent like tetrahydrofuran (THF). d-nb.infobeilstein-journals.org This system has proven effective for a range of indazole substrates. d-nb.info The regioselectivity is also heavily influenced by the electronic nature and position of substituents on the benzene ring. nih.govbeilstein-journals.org While specific data for this compound is not detailed in the reviewed literature, the principles governing substituted indazoles can be applied. The electron-withdrawing nature of the two fluorine atoms at the C-5 and C-6 positions is expected to influence the acidity of the N-H proton and the relative nucleophilicity of the N-1 and N-2 atoms, thereby affecting the N-1/N-2 product ratio during substitution reactions. For comparison, indazoles with strong electron-withdrawing groups at the C-7 position, such as nitro (NO₂) or carboxylate (CO₂Me) groups, have been shown to confer excellent N-2 regioselectivity. nih.govd-nb.infobeilstein-journals.org

Conversely, methods have been developed to specifically favor the formation of the 2H-indazole isomer. Certain protocols utilize catalysts like trifluoromethanesulfonic acid or copper(II) triflate to promote selective N-2 alkylation with various alkylating agents. organic-chemistry.orgorganic-chemistry.org This demonstrates that kinetic or catalyst-controlled pathways can be exploited to override the inherent thermodynamic preference for the 1H-tautomer and its N-1 substituted derivatives.

The table below summarizes various research findings on the regioselective N-alkylation of the indazole scaffold, highlighting the conditions that influence the formation of the desired isomer.

Indazole SubstrateReaction Conditions (Reagents, Base, Solvent)Major ProductObserved Regioselectivity (N-1:N-2 Ratio)Reference
General C-3, C-4, C-5, C-6, C-7 Substituted IndazolesAlkyl Bromide, Sodium Hydride (NaH), Tetrahydrofuran (THF)N-1 AlkylindazoleGenerally high N-1 selectivity; >99% for certain C-3 substituents (e.g., -COMe, -tert-butyl). d-nb.infobeilstein-journals.org
C-7 NO₂ or CO₂Me Substituted IndazolesAlkyl Bromide, Sodium Hydride (NaH), Tetrahydrofuran (THF)N-2 AlkylindazoleExcellent N-2 selectivity (≥96%). nih.govbeilstein-journals.org
1H-Indazoles and 1H-AzaindazolesAlkyl 2,2,2-trichloroacetimidates, Trifluoromethanesulfonic Acid (TfOH) or Copper(II) triflate [Cu(OTf)₂]N-2 AlkylindazoleHigh N-2 selectivity, avoiding N-1 isomers. organic-chemistry.orgorganic-chemistry.org
Indazoleβ-halo ester electrophiles, N,N-Dimethylformamide (DMF)N-1 Substituted IndazoleFavors the thermodynamic N-1 product through equilibration. d-nb.infonih.gov
IndazoleAcylating agents (e.g., acid anhydrides)N-1 AcylindazoleFavored via isomerization of the N-2 kinetic product to the more stable N-1 regioisomer. nih.gov

Advanced Spectroscopic and Analytical Characterization for Structural Validation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for determining the solution-state structure of 5,6-Difluoro-1H-indazole. By analyzing various nuclei (¹H, ¹³C, ¹⁹F, ¹⁵N), a complete picture of the molecular framework and its electronic environment can be assembled.

¹H and ¹³C NMR spectra are fundamental for confirming the core bicyclic structure of the indazole and the substitution pattern on the benzene (B151609) ring.

In the ¹H NMR spectrum, distinct signals are expected for the protons at positions 3, 4, and 7, as well as a broad signal for the N-H proton. The protons on the fluorinated benzene ring (H-4 and H-7) typically appear as doublet of doublets or triplets due to coupling with both the adjacent fluorine atoms and other protons.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbons directly bonded to fluorine (C-5 and C-6) exhibit large one-bond carbon-fluorine coupling constants (¹JCF), which is a key diagnostic feature. The signals for these carbons appear as doublets. Further couplings to the other fluorine atom (²JCF, ³JCF) can also be observed, providing definitive evidence for the 5,6-difluoro substitution pattern. researchgate.net Data from related difluoro-indazole derivatives help in the assignment of these signals. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Key Coupling Constants (J, Hz)
3~8.1 (s)~135
4~7.6 (dd)~108³JHF, ³JHH
5-~150 (dd)¹JCF, ²JCF
6-~148 (dd)¹JCF, ²JCF
7~7.3 (dd)~100³JHF, ³JHH
3a-~122
7a-~140
1-NH~13.0 (br s)-

Note: Predicted values are based on data for analogous fluorinated indazole compounds. Actual shifts may vary depending on solvent and experimental conditions.

¹⁹F NMR spectroscopy is essential for directly observing the fluorine atoms and confirming their positions on the aromatic ring. For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atoms at C-5 and C-6.

Each fluorine signal would likely appear as a multiplet due to coupling with the other fluorine atom (³JFF) and with the neighboring protons (³JHF and ⁴JHF). The magnitude of these coupling constants helps to confirm the ortho relationship of the two fluorine atoms and their positions relative to the protons at C-4 and C-7. Analysis of related compounds like 4,6-difluoro-3-methyl-1H-indazole and 6,7-difluoro-3-methyl-1H-indazole provides a strong basis for interpreting these spectra. researchgate.net

Indazole and its derivatives can exist in two tautomeric forms: the 1H- and 2H-tautomers. While the 1H form is generally more stable, experimental confirmation is crucial. researchgate.netresearchgate.net ¹⁵N NMR spectroscopy is considered the most reliable and direct method for identifying the predominant tautomer in solution. researchgate.net

The two nitrogen atoms in the indazole ring have vastly different electronic environments. In the 1H-tautomer, N1 is a "pyrrole-type" nitrogen (bonded to a hydrogen), while N2 is a "pyridine-type" nitrogen. In the 2H-tautomer, these roles are reversed. This results in significantly different ¹⁵N chemical shifts, often separated by more than 100 ppm. researchgate.netnih.gov By comparing the observed chemical shifts to those of model compounds where the nitrogen is alkylated (and thus locked in one tautomeric form), the structure can be assigned unambiguously. researchgate.net Due to the quadrupolar nature of the ¹⁴N nucleus, its signals are often very broad, making ¹⁵N NMR the preferred technique.

Table 2: Expected ¹⁵N NMR Chemical Shifts for Indazole Tautomers

TautomerNitrogen AtomTypeExpected Chemical Shift Range (δ, ppm)
1H-IndazoleN1Pyrrole-type-150 to -180
N2Pyridine-type-60 to -90
2H-IndazoleN1Pyridine-type-40 to -70
N2Pyrrole-type-180 to -210

Note: Ranges are approximate and based on literature data for substituted indazoles. researchgate.net

Variable-temperature (VT) NMR studies are employed to investigate dynamic processes such as prototropic tautomerism. researchgate.net In the case of this compound, a dynamic equilibrium exists between the 1H- and 2H-tautomers via proton transfer. At low temperatures, this exchange is slow on the NMR timescale, and separate signals for each tautomer might be observed if both are present in sufficient concentration.

As the temperature is increased, the rate of proton exchange increases. This leads to the broadening of signals for nuclei that have different chemical shifts in the two tautomeric forms (e.g., H-3, H-7, C-3, C-7a). nih.gov At a sufficiently high temperature (the coalescence temperature), the signals for a given nucleus in the two tautomers merge into a single, averaged signal. Analysis of the spectra at different temperatures can provide valuable thermodynamic and kinetic information about the equilibrium, including the energy barrier for the tautomeric interconversion.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the compound's molecular weight and to gain structural information from its fragmentation pattern. For this compound (C₇H₄F₂N₂), the calculated monoisotopic mass is 154.0346 g/mol . appretech.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring this mass with high precision (typically to within 5 ppm). wiley-vch.de

Under electron ionization (EI-MS), the molecule will form a molecular ion (M⁺˙) at m/z 154. This ion will then undergo characteristic fragmentation. The fragmentation of indazoles is complex but often involves the loss of stable neutral molecules. researchgate.netnih.gov Expected fragmentation pathways for this compound include the loss of a nitrogen molecule (N₂), which is a common fragmentation for many nitrogen-containing heterocycles, leading to a fragment at m/z 126. asianpubs.org Subsequent or alternative fragmentations could involve the loss of hydrogen fluoride (B91410) (HF) or cleavage of the pyrazole (B372694) ring.

Table 3: Expected Mass Spectrometry Fragments for this compound

m/zProposed FragmentFormula
154Molecular Ion [M]⁺˙[C₇H₄F₂N₂]⁺˙
126[M - N₂]⁺˙[C₇H₄F₂]⁺˙
106[M - N₂ - HF]⁺˙[C₇H₃F]⁺˙
99[C₅H₃F₂]⁺[C₅H₃F₂]⁺

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

Single-crystal X-ray crystallography provides the most definitive structural information for a compound in the solid state. This technique would unambiguously confirm the molecular structure of this compound, including the specific tautomeric form present in the crystal lattice. nih.gov For other substituted indazoles, X-ray crystallography has confirmed that the more stable 1H-tautomer is present in the solid state. researchgate.net

A crystal structure would yield precise measurements of all bond lengths, bond angles, and torsion angles. This data would reveal any distortions in the benzene and pyrazole rings caused by the electron-withdrawing fluorine substituents. Furthermore, the analysis of the crystal packing would provide detailed insight into intermolecular interactions, such as hydrogen bonding involving the N1-H group and the N2 atom of an adjacent molecule, as well as potential π-π stacking interactions between the aromatic rings. mdpi.com

Advanced Chromatographic Techniques for Purification and Purity Assessment

The synthesis of specialty chemicals such as this compound often yields a crude product containing unreacted starting materials, byproducts, and other impurities. Achieving the high level of purity required for many applications, particularly in pharmaceutical research and materials science, necessitates the use of advanced purification techniques. Among these, preparative high-performance liquid chromatography (HPLC) stands out as a powerful method for isolating and purifying target compounds.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC operates on the same principles as analytical HPLC but is designed to handle larger quantities of sample, with the goal of purifying compounds for subsequent use rather than simply identifying and quantifying them. This technique is particularly valuable for the purification of complex mixtures or for separating isomers that are difficult to resolve by other means such as crystallization or distillation.

For a fluorinated heterocyclic compound like this compound, reversed-phase HPLC is a commonly employed and effective strategy. In this mode of chromatography, a nonpolar stationary phase is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the sample components between the stationary and mobile phases.

Methodology and Research Findings

While specific, detailed preparative HPLC methods for this compound are not extensively documented in publicly available literature, a general methodology can be constructed based on the purification of structurally similar fluorinated and indazole-containing compounds. The development of a preparative HPLC method typically begins with analytical scale experiments to determine the optimal separation conditions, which are then scaled up for preparative purposes.

A typical preparative HPLC system for the purification of this compound would consist of a high-pressure pump, a sample injector, a preparative column packed with a suitable stationary phase, a detector, and a fraction collector.

Stationary Phase Selection: The choice of stationary phase is critical for achieving good separation. For fluorinated aromatic compounds, several types of reversed-phase materials can be effective. Standard C18 (octadecylsilane) columns are widely used due to their high hydrophobicity and broad applicability. However, for compounds containing fluorine atoms, stationary phases with different selectivities, such as phenyl-hexyl or pentafluorophenyl (PFP) phases, can offer enhanced resolution. The unique electronic interactions between the fluorinated analyte and a PFP stationary phase can lead to improved separation from non-fluorinated or differently fluorinated impurities.

Mobile Phase Composition: The mobile phase in reversed-phase HPLC typically consists of a mixture of water and a miscible organic solvent, such as acetonitrile (B52724) or methanol. The elution strength of the mobile phase is adjusted by varying the ratio of the organic solvent to water. A gradient elution, where the concentration of the organic solvent is increased over time, is often employed in preparative HPLC to effectively separate compounds with a wide range of polarities and to obtain sharper peaks for the collected fractions. To improve peak shape and resolution, especially for compounds with acidic or basic functionalities like indazoles, additives such as trifluoroacetic acid (TFA) or formic acid are often included in the mobile phase at low concentrations (e.g., 0.1%).

Detection: A UV-Vis detector is commonly used to monitor the elution of the compounds from the column. For this compound, a detection wavelength in the range of 254 nm would be appropriate, given the aromatic nature of the indazole ring system.

Purity Assessment and Fraction Collection: As the separated compounds elute from the column, the detector signal is monitored. When the peak corresponding to this compound is detected, the fraction collector is triggered to collect the purified compound. The purity of the collected fractions is then assessed using analytical HPLC. Fractions that meet the desired purity level (often >98%) are combined.

The following data tables illustrate the kind of results that could be expected from the development and application of a preparative HPLC method for the purification of this compound.

Table 1: Representative Preparative HPLC Method Parameters for this compound Purification

ParameterCondition
Instrument Preparative HPLC System
Column C18, 10 µm, 250 x 50 mm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 20-80% B over 30 minutes
Flow Rate 80 mL/min
Detection UV at 254 nm
Injection Volume 5 mL
Sample Concentration 20 mg/mL in Methanol

Table 2: Illustrative Purity Assessment of Collected Fractions by Analytical HPLC

Fraction NumberRetention Time (min)Peak Area (%)Purity (%)
112.598.598.5
212.699.299.2
312.799.599.5
412.899.199.1
Impurity A10.2--
Impurity B14.1--

The scalability of analytical HPLC methods for similar indazole compounds suggests that such a preparative approach is feasible and effective for obtaining high-purity this compound. chromatographyonline.com The successful application of preparative HPLC is crucial for providing material of sufficient quality for detailed spectroscopic and analytical characterization, as well as for its intended downstream applications.

Computational Chemistry and Cheminformatics for Design and Analysis

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods provide a detailed picture of electron distribution, which dictates the molecule's reactivity, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. For fluorinated indazoles, DFT calculations, often using functionals like B3LYP, are employed to determine key electronic and structural parameters. These calculations can predict the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. google.com

Furthermore, DFT is instrumental in predicting spectroscopic parameters. The Gauge-Invariant Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate calculation of NMR chemical shifts (¹H, ¹³C, ¹⁹F). google.com This predictive power is crucial for confirming the identity and structure of newly synthesized compounds like 5,6-Difluoro-1H-indazole and its derivatives by comparing calculated spectra with experimental data. google.com

Table 1: Representative DFT-Calculated Parameters for Indazole Derivatives

Parameter Description Illustrative Value
EHOMO Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. -6.5 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. -1.2 eV
ΔE (HOMO-LUMO Gap) Energy difference between HOMO and LUMO; indicates chemical stability. 5.3 eV
Dipole Moment A measure of the net molecular polarity. 2.1 D

Note: Values are illustrative for the indazole scaffold and can vary based on the specific derivative and computational method used.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with biological macromolecules, such as proteins. These methods provide a four-dimensional view (3D space plus time) of molecular interactions that are often difficult to capture experimentally.

Molecular Dynamics (MD) simulations are powerful computational experiments that model the physical movements of atoms and molecules over time. In the context of drug design, MD simulations are used to assess the stability of a ligand, such as a this compound derivative, when bound to its protein target. After an initial binding pose is predicted by molecular docking, an MD simulation can reveal whether the ligand remains stably in the active site or if the interactions are transient. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are analyzed to confirm the stability of the complex. For instance, MD simulations have been used to confirm that indazole analogs remain stable within the active sites of enzymes like Cyclooxygenase-2 (COX-2).

Molecular docking is a computational technique that predicts the preferred orientation (the "pose") and binding affinity of one molecule to a second when they form a stable complex. This method is widely used to screen virtual libraries of compounds against a protein target to identify potential drug candidates. For indazole-based compounds, docking studies are crucial for understanding how they interact with the amino acid residues in a target's active site. The output of a docking simulation includes a binding energy score (typically in kcal/mol), which estimates the strength of the interaction. Studies on 1H-indazole analogs have shown that derivatives containing a difluorophenyl group can achieve significant binding affinities with targets like the COX-2 enzyme.

Table 2: Example of Molecular Docking Results for a Difluorophenyl-Containing Indazole Analog

Target Protein Ligand Binding Energy (kcal/mol) Key Interacting Residues (Example)
Cyclooxygenase-2 (COX-2) 1H-indazole analog with difluorophenyl group -9.11 TYR355, ARG513, SER530

Source: Data based on findings for indazole analogs targeting COX-2.

Structure-Based Drug Design Approaches

Structure-based drug design utilizes the three-dimensional structural information of a biological target to design new, more potent, and selective ligands. This approach relies heavily on computational tools to identify key interaction points and design molecules that complement the target's binding site.

Pharmacophore modeling is a cornerstone of structure-based drug design. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interactions with a specific biological target. These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

For the this compound scaffold, pharmacophore models can be generated based on known active indazole derivatives or from the crystal structure of a target protein. These models serve as 3D search queries for virtual screening to identify novel compounds that possess the correct arrangement of functional groups required for biological activity. The indazole nucleus itself is often considered a key pharmacophore in many drug molecules.

Table 3: Common Pharmacophoric Features of the Indazole Scaffold

Pharmacophoric Feature Description Role in Binding
Aromatic Ring The fused benzene (B151609) and pyrazole (B372694) rings. Participates in π-π stacking and hydrophobic interactions.
Hydrogen Bond Donor The N-H group of the pyrazole ring. Forms hydrogen bonds with acceptor residues (e.g., carbonyl oxygen).
Hydrogen Bond Acceptor The sp² nitrogen atom in the pyrazole ring. Forms hydrogen bonds with donor residues (e.g., hydroxyl groups).
Hydrophobic Features The bicyclic ring system. Interacts with nonpolar pockets in the target's active site.

These features are fundamental to the molecular recognition of indazole-based compounds by their biological targets.

Free Energy Perturbation (FEP) Calculations in Lead Optimization

Free Energy Perturbation (FEP) is a rigorous computational method used in drug discovery to accurately predict the difference in binding affinity between two ligands that are structurally very similar. grantome.com This technique is particularly valuable during the lead optimization phase, where the goal is to make small, strategic modifications to a promising compound to enhance its potency and other desirable properties. grantome.com FEP calculations are based on molecular dynamics simulations and statistical mechanics, allowing for the estimation of free energy changes associated with altering a molecule's structure. grantome.com

In the context of optimizing a lead compound containing the this compound scaffold, FEP can be instrumental. For instance, if a lead molecule shows good initial activity, medicinal chemists might consider various substitutions on the indazole ring to improve its binding to the target protein. FEP calculations can computationally evaluate these potential modifications before they are synthesized, saving significant time and resources. grantome.com

The process involves creating a thermodynamic cycle that connects the binding of the original ligand (Ligand A) and a modified ligand (Ligand B) to the target protein. The calculation simulates the gradual "mutation" of Ligand A into Ligand B both in the solvated state and when bound to the protein. The difference in the free energy of these two transformations corresponds to the difference in their binding free energies (ΔΔG). A negative ΔΔG value for the B→A transformation suggests that Ligand B binds more tightly to the target than Ligand A.

For a series of this compound derivatives, FEP could be used to predict the impact of various substituents. The table below illustrates hypothetical FEP results for modifications to a parent this compound core, predicting the change in binding affinity relative to the parent compound (R = H).

CompoundModification (R)Predicted ΔΔG (kcal/mol) vs. ParentPredicted Impact on Potency
Parent-H0.0Baseline
Analog 1-CH3-0.8Increased
Analog 2-Cl-1.2Increased
Analog 3-OH+0.5Decreased
Analog 4-NH2-0.2Slightly Increased

This table is illustrative and contains hypothetical data.

By providing accurate predictions of binding affinity, FEP calculations guide the selection of the most promising analogs for synthesis and experimental testing, thereby accelerating the lead optimization process. scilit.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. sid.ir These models are essential in drug design for predicting the activity of unsynthesized compounds, understanding the structural features crucial for bioactivity, and guiding the design of more potent molecules. nih.govmdpi.com

For a series of compounds built around the this compound scaffold, a QSAR model could be developed to correlate structural modifications with a specific biological activity, such as inhibitory potency against a target enzyme (e.g., pIC50). The first step involves generating a dataset of this compound analogs with experimentally determined activities. For each analog, a set of molecular descriptors is calculated. These descriptors quantify various physicochemical properties of the molecules, including:

Electronic Descriptors: (e.g., partial charges, dipole moment) which describe the electronic aspects of the molecule.

Steric Descriptors: (e.g., molecular volume, surface area, specific shape indices) which describe the size and shape of the molecule.

Hydrophobic Descriptors: (e.g., LogP) which quantify the molecule's lipophilicity.

Topological Descriptors: (e.g., connectivity indices) which describe the atomic arrangement and bonding patterns.

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Random Forest (RF) or Support Vector Regression (SVR) are used to build a mathematical model that links the descriptors to the observed biological activity. sid.irfrontiersin.org

For example, a hypothetical QSAR equation for a series of this compound derivatives might look like: pIC50 = 0.6 * LogP - 0.2 * Molecular_Volume + 1.5 * Dipole_Moment + 2.1

This equation would suggest that higher lipophilicity (LogP) and a larger dipole moment enhance biological activity, while increased molecular volume is detrimental. Such insights are invaluable for guiding further structural modifications.

The table below shows a hypothetical dataset that could be used to generate a QSAR model for this compound derivatives targeting a specific protein kinase.

Compound IDSubstituent (at position X)LogP (Hydrophobicity)Molecular Surface Area (Ų)pIC50 (Experimental)
DFI-01-H2.1180.56.5
DFI-02-CH32.6195.26.9
DFI-03-Cl2.8192.17.2
DFI-04-OCH32.0201.46.3
DFI-05-CF33.0210.87.5

This table is illustrative and contains hypothetical data.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

A significant reason for the failure of drug candidates in clinical trials is poor pharmacokinetic properties or unforeseen toxicity. researchgate.net In silico ADMET prediction uses computational models to forecast these properties early in the drug discovery process, allowing for the prioritization of compounds with a higher likelihood of success. researchgate.net For a novel chemical entity like this compound, predicting its ADMET profile is a critical step.

Various computational tools and models can predict a wide range of ADMET properties based solely on the chemical structure. For this compound, key predictions would include:

Absorption: Predicting properties like human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein (P-gp) substrate status. The presence of two fluorine atoms can increase lipophilicity, which might enhance passive diffusion across membranes, but could also make the compound a substrate for efflux pumps like P-gp.

Distribution: Estimating parameters such as plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. High lipophilicity often correlates with high plasma protein binding and better BBB penetration.

Metabolism: Identifying potential sites of metabolism by cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6). The aromatic rings of the indazole system are potential sites for oxidation. The fluorine atoms can block metabolism at the 5 and 6 positions, potentially increasing the metabolic stability of the molecule.

Excretion: Predicting the primary route of elimination from the body, though this is generally more complex to model accurately.

Toxicity: Forecasting potential toxicities such as cardiotoxicity (hERG inhibition), mutagenicity (Ames test), and hepatotoxicity.

The table below summarizes a hypothetical in silico ADMET profile for the parent compound this compound.

ADMET PropertyPredicted OutcomeComment
Human Intestinal Absorption (HIA)HighGood potential for oral bioavailability.
Blood-Brain Barrier (BBB) PenetrationMediumMay cross the BBB to some extent.
CYP2D6 InhibitionNon-inhibitorLow risk of drug-drug interactions via this pathway.
hERG InhibitionLow RiskReduced potential for cardiotoxicity.
Ames MutagenicityNon-mutagenicLow risk of being a mutagen.
HepatotoxicityLow RiskPredicted to have a low likelihood of causing liver damage.

This table is illustrative and contains hypothetical data based on general structural features.

These predictions help in flagging potential liabilities early, guiding the design of analogs with more favorable ADMET profiles. nih.goviaps.org.in

Computational Validation of Experimental Data and Hypothesis Generation

Computational methods are frequently used to rationalize and validate experimental findings, providing a molecular-level understanding of observed biological activities. nih.gov They are also powerful tools for generating new, testable hypotheses to guide further research. researchgate.net For this compound and its derivatives, techniques like molecular docking and molecular dynamics (MD) simulations are central to this process.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. If experimental results show that a this compound derivative is a potent inhibitor of a specific enzyme, molecular docking can be used to validate this finding. By placing the compound into the enzyme's active site, docking can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that are responsible for its binding affinity. For example, the indazole nitrogen atoms might act as hydrogen bond donors or acceptors, while the difluorinated benzene ring could engage in favorable hydrophobic or π-π stacking interactions. nih.gov

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot of the binding pose, MD simulations can model the dynamic behavior of the ligand-protein complex over time. An MD simulation can be used to assess the stability of the binding pose predicted by docking. If the ligand remains stably bound in its predicted orientation throughout the simulation, it provides stronger validation for the proposed binding mode.

Hypothesis Generation: These computational approaches are also pivotal for generating new hypotheses. For instance, if docking and MD simulations reveal an unoccupied pocket near the bound this compound ligand, this could generate the hypothesis that adding a specific functional group to the ligand scaffold could form a new, favorable interaction and increase potency. Similarly, if a particular hydrogen bond is observed to be transient during an MD simulation, a hypothesis might be to modify the ligand to create a more stable hydrogen-bonding geometry. These computationally generated hypotheses can then be tested experimentally by synthesizing the proposed new analogs. nih.gov

Biological Activities and Pharmacological Investigations of 5,6 Difluoro 1h Indazole Derivatives

Anticancer Activity Research

Derivatives of 5,6-difluoro-1H-indazole have emerged as a promising class of compounds in oncology research. Their mechanism of action frequently involves the targeted inhibition of protein kinases, which are crucial regulators of cellular signaling pathways that, when dysregulated, can lead to cancer development and progression. The following sections detail the research into the inhibition of specific kinases by these indazole derivatives.

Inhibition of Kinases and Receptor Tyrosine Kinases

Kinase inhibition is a well-established strategy in modern cancer therapy. The this compound core has proven to be a versatile template for the design of potent and selective kinase inhibitors.

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases whose aberrant signaling is implicated in various cancers. nih.gov The development of inhibitors targeting FGFRs is a key area of cancer research. nih.gov Fragment-led de novo design has been utilized to identify 1H-indazole-based derivatives as inhibitors of FGFR kinases. nih.gov Biological evaluations have shown that these fragments can inhibit FGFR1-3 in the micromolar range, with IC50 values between 0.8 and 90 μM. nih.govresearchgate.net

One study identified a potent small-molecule inhibitor of FGFR1 among indazole derivatives, compound [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-amine , which exhibited an IC50 value of 100 nM. nih.gov Further research led to the discovery of even more potent derivatives, with compounds 5 , 9 , and 7 showing IC50 values of 0.33 nM, 0.50 nM, and 0.85 nM against FGFR1, respectively. nih.gov These findings underscore the potential of the indazole scaffold for developing powerful FGFR inhibitors. nih.gov

CompoundTarget KinaseIC50 (nM)
[3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-amineFGFR1100
5FGFR10.33
9FGFR10.50
7FGFR10.85

Anaplastic Lymphoma Kinase (ALK) and ROS1 are receptor tyrosine kinases that can become oncogenic drivers in non-small cell lung cancer (NSCLC) and other malignancies when chromosomally rearranged. rsc.org Dual inhibition of both ALK and ROS1 presents a promising therapeutic strategy. rsc.org Research has identified 5-(3,5-difluorobenzyl)-1H-indazole as a key pharmacophore for dual ALK/ROS1 inhibition. rsc.org

A series of 2-morpholinobenzamide derivatives incorporating this pharmacophore were designed and synthesized. rsc.org Among them, compound X4 demonstrated significant inhibitory activity against both ALK and ROS1 kinases, with IC50 values of 0.512 µM and 0.766 µM, respectively. rsc.org In cellular assays using the H2228 lung cancer cell line, which harbors an EML4-ALK fusion, X4 showed an IC50 of 0.034 µM. rsc.org Further investigation confirmed that X4 suppresses the phosphorylation of ALK and its downstream effector ERK. rsc.org Another notable indazole derivative, entrectinib , has shown high activity against ALK with an IC50 value of 12 nM.

CompoundTarget Kinase(s)IC50 (Enzymatic Assay)IC50 (Cellular Assay, H2228)
X4ALK0.512 µM0.034 µM
X4ROS10.766 µMN/A
EntrectinibALK12 nMN/A

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play critical roles in cell proliferation, survival, and motility. Dysregulation of the HGF/c-Met signaling pathway is a hallmark of many human cancers, making it an attractive target for therapeutic intervention. A series of indazole derivatives have been designed and synthesized as novel c-Met inhibitors. rsc.org

In one study, the majority of the synthesized compounds exhibited significant inhibition of c-Met. rsc.org Compound 4d was identified as the most potent, with an IC50 value of 0.17 μM in a TR-FRET-based biochemical assay and an IC50 of 5.45 μM in a cell-based assay. rsc.org Molecular docking studies supported these findings, elucidating the binding mechanism of these indazole derivatives to the c-Met kinase domain. rsc.org

CompoundAssay TypeIC50
4dTR-FRET-based (Enzymatic)0.17 µM
4dCell-based5.45 µM

Apoptosis signal-regulating kinase 1 (ASK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is involved in cellular responses to stress and apoptosis. Inhibition of ASK1 has emerged as a potential therapeutic strategy for various diseases, including cancer. Novel ASK1 inhibitors based on an indazole scaffold have been designed and synthesized.

Structure-activity relationship (SAR) studies led to the discovery of compound 33c , which demonstrated a strong inhibitory effect on ASK1. Mechanistic studies revealed that compound 33c could inhibit the protein expression levels of the upregulated ASK1-p38/JNK signaling pathway in TNF-α treated HGC-27 cells and regulate apoptotic proteins.

CompoundTarget KinaseKey Finding
33cASK1Strong inhibitory effect on ASK1 kinase.

The Pim kinases are a family of serine/threonine kinases that regulate signaling pathways fundamental to tumorigenesis, making them an attractive target for cancer therapy. Efforts to develop potent, pan-Pim inhibitors have led to the investigation of 3-(pyrazin-2-yl)-1H-indazole derivatives.

Starting from a hit compound, 2 , structure-activity relationship (SAR) development led to the identification of a series of potent, pan-Pim inhibitors. Compound 13o emerged from these studies as a highly potent inhibitor of all three Pim kinase isoforms.

CompoundTarget Kinase FamilyKey Finding
2Pim KinasesInitial hit compound.
13oPim KinasesPotent, pan-Pim inhibitor.
Aurora Kinases Inhibition

Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and are frequently overexpressed in various human cancers, making them significant targets for anticancer drug development. nih.govresearchgate.net Research has identified novel derivatives featuring the indazole scaffold as potent inhibitors of Aurora kinases. researchgate.netepa.gov

In one study, a series of 3-(pyrrolopyridin-2-yl)indazole derivatives were synthesized and evaluated for their biological effects. nih.gov These compounds demonstrated significant antiproliferative activity against several human cancer cell lines. Further investigation into their molecular target revealed that select compounds were potent inhibitors of Aurora A kinase, exhibiting notable selectivity over other kinases such as CHK1, CDK2, and MEK1. nih.gov For instance, compound 2y was identified as a particularly potent agent against the HL60 and HCT116 cell lines. nih.gov Another study focusing on 3-(pyrrolopyridin-2-yl)indazole derivatives also highlighted their potential as Aurora A inhibitors, with compound 54a showing an IC50 value of 32 nM. nih.gov The research emphasized that the inclusion of a halogen atom was beneficial for enhanced potency. nih.gov

Table 1: Inhibitory Activity of Indazole Derivatives against Aurora A Kinase
CompoundTarget KinaseIC50 (nM)Reference
54aAurora A32 nih.gov
54cAurora A46 nih.gov
55aAurora A519 nih.gov
Bcr-Abl Inhibition

The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the primary driver of chronic myeloid leukemia (CML). nih.gov Inhibition of this oncoprotein is a validated and effective therapeutic strategy. nih.gov The indazole scaffold has been instrumental in the design of potent Bcr-Abl inhibitors, particularly those effective against the T315I "gatekeeper" mutation, which confers resistance to many first- and second-generation inhibitors. nih.govtandfonline.com

One such derivative, AKE-72 , a diarylamide 3-aminoindazole, was developed as a potent pan-BCR-ABL inhibitor. It demonstrated exceptional potency with IC50 values of less than 0.5 nM against wild-type Bcr-Abl (BCR-ABLWT) and 9 nM against the resistant Bcr-AblT315I mutant. nih.govtandfonline.com Similarly, the indazole derivative CHMFL-ABL-121 was reported as a type-II inhibitor with a remarkable IC50 value of 0.2 nM against BCR-ABLT315I. tandfonline.com These findings underscore the utility of the indazole core in developing inhibitors that can overcome clinically significant resistance mechanisms in CML. nih.gov

Table 2: Inhibitory Activity of Indazole Derivatives against Bcr-Abl Kinase
CompoundTarget KinaseIC50 (nM)Reference
AKE-72BCR-ABLWT< 0.5 nih.gov
AKE-72BCR-ABLT315I9 nih.govtandfonline.com
CHMFL-ABL-121BCR-ABLT315I0.2 tandfonline.com
Vascular Endothelial Growth Factor Receptor (VEGFR-2) Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) being a key mediator. nih.govnih.gov Consequently, inhibiting VEGFR-2 is a proven and effective strategy in cancer therapy. nih.gov The indazole scaffold is a core structural component of several approved and investigational VEGFR-2 inhibitors, including Pazopanib and Axitinib. mdpi.com

Recent research has focused on designing novel indazole-based VEGFR-2 inhibitors. In one study, a series of inhibitors were developed based on the indazole scaffold, leading to the identification of compound 30 , which exhibited highly potent inhibition of VEGFR-2 with an IC50 value of 1.24 nM. nih.gov This compound also demonstrated significant anti-angiogenic properties in cellular models, such as inhibiting the migration and tube formation of human umbilical vein endothelial cells (HUVECs). nih.gov Theoretical investigations have further confirmed that indazole derivatives can interact effectively with key amino acid residues in the ATP-binding pocket of VEGFR-2, such as Cys919 and Glu885, providing a molecular basis for their inhibitory activity. mdpi.com

Table 3: Inhibitory Activity of an Indazole Derivative against VEGFR-2 Kinase
CompoundTarget KinaseIC50 (nM)Reference
Compound 30VEGFR-21.24 nih.gov
Tropomyosin Receptor Kinase (Trk) Inhibition

The Tropomyosin Receptor Kinase (Trk) family, comprising TrkA, TrkB, and TrkC, are receptors for neurotrophins and have been identified as oncogenic drivers in a wide range of cancers when subject to chromosomal rearrangements resulting in NTRK gene fusions. researchgate.netnih.gov This has led to the development of Trk inhibitors as tumor-agnostic therapies. The indazole scaffold has proven to be a valuable core for designing potent Trk inhibitors, including those that can overcome acquired resistance mutations. nih.gov

For example, a series of 3-vinylindazole derivatives were investigated as Trk inhibitors, with a representative compound, 7mb , showing low nanomolar potency against TrkA, TrkB, and TrkC with IC50 values of 1.6, 2.9, and 2.0 nM, respectively. researchgate.net In another study aimed at developing second-generation inhibitors, a novel indazole derivative, B31 , showed strong antiproliferative activity against cell lines expressing wild-type Trk as well as the resistant mutants TRKAG595R and TRKAG667C, with IC50 values of 0.3, 4.7, and 9.9 nM, respectively. nih.gov

Table 4: Inhibitory Activity of Indazole Derivatives against Trk Kinases
CompoundTarget KinaseIC50 (nM)Reference
7mbTrkA1.6 researchgate.net
7mbTrkB2.9 researchgate.net
7mbTrkC2.0 researchgate.net
B31Km-12 cells0.3 nih.gov
B31Ba/F3-TRKAG595R cells4.7 nih.gov
B31Ba/F3-TRKAG667C cells9.9 nih.gov
MEK Pathway Inhibition

The Ras/Raf/MEK/ERK signaling pathway is a critical cascade involved in regulating cell proliferation, differentiation, and survival. chim.it Dysregulation of this pathway, often through mutations in genes like B-Raf, is a common feature in many cancers. Mitogen-activated protein kinase (MEK) is a key component of this cascade, and its inhibition has become an important therapeutic strategy. chim.it

The indazole scaffold has also been utilized in the development of MEK inhibitors. Through a computer-aided drug design approach, compound G-894 was identified as a novel, allosteric MEK inhibitor with an IC50 of 13 nM. chim.it This compound is non-ATP competitive, and its indazole ring system establishes a crucial bidentate interaction with the Ser212 residue of MEK1. Furthermore, G-894 demonstrated oral activity in in vivo tumor xenograft models, highlighting the potential of indazole-based compounds to target the MEK pathway. chim.it

Mechanisms of Action in Cancer Cells

Apoptosis Induction via p53 Upregulation and Bcl-2/Bax Modulation

Apoptosis, or programmed cell death, is a fundamental process for maintaining tissue homeostasis, and its evasion is a hallmark of cancer. mdpi.com The tumor suppressor protein p53 is a central regulator of apoptosis, often responding to cellular stress by transcriptionally activating pro-apoptotic genes. mdpi.commdpi.com The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of this process, comprising both anti-apoptotic members (like Bcl-2 itself) and pro-apoptotic members (like Bcl-2-associated X protein, or Bax). mdpi.commdpi.com The ratio of Bax to Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis; a higher Bax/Bcl-2 ratio favors cell death. nih.govmdpi.com

The anticancer activity of kinase inhibitors, including those targeting VEGFR-2, is often linked to their ability to induce apoptosis. nih.gov Studies on certain VEGFR-2 inhibitors have demonstrated a direct link between their therapeutic effect and the modulation of the p53-Bcl-2/Bax pathway. For example, treatment of cancer cells with a potent VEGFR-2 inhibitor led to a significant increase in apoptosis, which was correlated with a 3-fold increase in p53 expression and a 4-fold increase in the Bax/Bcl-2 ratio. nih.gov Given that indazole derivatives have been established as highly potent VEGFR-2 inhibitors, it is mechanistically plausible that their anti-tumor effects are, at least in part, mediated by the induction of apoptosis through the upregulation of p53 and the favorable modulation of the Bax/Bcl-2 balance, thereby promoting cancer cell death.

Cell Cycle Arrest (e.g., G0/G1 phase)

A key mechanism through which indazole derivatives exert their anticancer effects is the disruption of the normal cell cycle progression in cancer cells. Research has shown that certain 1H-indazole-3-amine derivatives can induce cell cycle arrest, particularly in the G0/G1 phase. longdom.org

In a study involving human chronic myeloid leukemia (K562) cells, treatment with the indazole derivative known as compound 6o led to a significant, dose-dependent increase in the population of cells in the G0/G1 phase. longdom.org After a 24-hour treatment period, the percentage of cells arrested in the G0/G1 phase increased from 29.4% in the control group to 31.8%, 36.4%, and 41.1% at concentrations of 10, 12, and 14 μM, respectively. longdom.org This G0/G1 phase arrest was accompanied by a notable decrease in the proportion of cells in the S phase, indicating that the compound effectively halts the cell cycle before the initiation of DNA synthesis, thereby inhibiting proliferation. longdom.org

Microtubule Targeting and Disassembly

Another significant anticancer mechanism of indazole derivatives involves the targeting of microtubules, which are essential components of the cytoskeleton responsible for cell division, structure, and intracellular transport. eurekaselect.com Numerous studies have identified indazole derivatives as potent microtubule-targeting agents that function by inhibiting tubulin polymerization. eurekaselect.comnih.gov

These compounds often act by binding to the colchicine (B1669291) site on β-tubulin, a crucial protein for the formation of microtubules. eurekaselect.com This interaction disrupts the dynamic assembly and disassembly of microtubules, which is vital for the formation of the mitotic spindle during cell division. The inhibition of microtubule function ultimately leads to mitotic arrest and subsequent apoptotic cell death in cancer cells. Several indazole derivatives have demonstrated potent microtubule inhibitory activity, with IC50 values in the low nanomolar range, making them strong candidates for anticancer drug development. eurekaselect.comnih.gov

In Vitro and In Vivo Preclinical Efficacy Studies

Cytotoxicity against Human Cancer Cell Lines (e.g., Hep-G2, HCT-116, MDA-MB-231, A549, K562)

Derivatives of 1H-indazole have demonstrated significant cytotoxic activity across a broad spectrum of human cancer cell lines. Extensive in vitro screening using assays such as the MTT assay has quantified the concentration at which these compounds inhibit 50% of cancer cell growth (IC50).

Studies on a series of 1H-indazole-3-amine derivatives revealed potent growth-inhibitory activity against human lung (A549), chronic myeloid leukemia (K562), and hepatoma (Hep-G2) cancer cells. longdom.org For instance, compound 6o exhibited a promising inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM. longdom.org Other related derivatives also showed activity against A549 and Hep-G2 cells, with IC50 values varying based on their specific chemical substitutions. longdom.org Further research into halogenated derivatives of related heterocyclic compounds has also established cytotoxic potential against colon cancer (HCT-116) and breast cancer (MDA-MB-231) cell lines, highlighting the broad applicability of such scaffolds in cancer research. nih.gov

The following table summarizes the cytotoxic activity (IC50 values) of selected 1H-indazole derivatives against various human cancer cell lines.

Tumor Growth Inhibition in Xenograft Models

The preclinical efficacy of indazole derivatives has been further validated through in vivo studies using animal models, specifically xenograft models where human tumors are grown in immunodeficient mice. These studies provide crucial insights into the compounds' potential therapeutic effects in a living organism.

In a xenograft model using Huh7 human hepatocellular carcinoma cells, co-administration of novel indazole-based compounds (TRT-0029 or TRT-0173) with the apoptosis-inducing ligand TRAIL resulted in significant tumor regression. nih.gov This indicates that these indazole derivatives can act as sensitizers, enhancing the efficacy of other anticancer agents. nih.gov Another study reported that a different 1H-indazole derivative, compound 88, demonstrated robust antitumor activity in both tamoxifen-sensitive and tamoxifen-resistant breast cancer xenograft models, suggesting its potential to overcome certain forms of drug resistance. researchgate.net These in vivo findings underscore the therapeutic potential of the indazole scaffold and support its further development as a source of clinical cancer drug candidates.

Antimicrobial Activity Research

Antibacterial Efficacy Against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis)

In addition to their anticancer properties, various indazole derivatives have been investigated for their potential as antimicrobial agents. These compounds have been tested against a range of both Gram-positive and Gram-negative bacteria, with several derivatives showing significant inhibitory activity.

Studies have demonstrated that certain indazole derivatives are effective against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. eurekaselect.comnih.govplu.mxtandfonline.comjmchemsci.com For example, a series of 4,5-dihydro-2H-indazol-3-ols showed excellent activity against the Gram-positive strains S. aureus and B. subtilis, with Minimum Inhibitory Concentration (MIC) values as low as 6.25–12.5 μg/mL. tandfonline.com The same study found that related indazole compounds were also potent against the Gram-negative bacterium E. coli, with MIC values of 6.25 μg/mL. tandfonline.com Another investigation identified substituted indazoles that exhibited significant inhibition of bacterial growth against B. subtilis, S. aureus, and E. coli, with MIC values of 50 μg/mL. eurekaselect.com

Conversely, research on the activity of indazole derivatives against Pseudomonas aeruginosa has yielded mixed results. Some indazole-quinolone hybrids were found to have no direct effect on the growth of P. aeruginosa at concentrations up to 128 µg/mL. mdpi.com Similarly, another screen found certain indazole derivatives to be inactive against Gram-negative species, including P. aeruginosa. nih.gov However, these same compounds did show inhibitory profiles against S. aureus with MIC values between 64 and 128 µg/mL. nih.gov

The following table summarizes the antibacterial efficacy (MIC or Zone of Inhibition) of selected 1H-indazole derivatives against various bacterial strains.

Activity Against Multidrug-Resistant Strains

The challenge of multidrug resistance has spurred research into novel chemical scaffolds capable of combating resilient pathogens. Indazole derivatives have been explored in this context. For instance, a family of indazole-quinolone hybrids has been developed and evaluated as anti-virulence agents against Pseudomonas aeruginosa, a microorganism designated by the World Health Organization as a priority threat due to its high level of antibiotic resistance. semanticscholar.org One of the lead compounds, 7-chloro-2-indazolyl-4-quinolone Ie, demonstrated a notable ability to inhibit key virulence factors of P. aeruginosa. Specifically, it showed a 35% inhibition of biofilm formation at a concentration of 25 µM and a 35% inhibition of pyocyanin (B1662382) production at 100 µM, all without exhibiting a bacteriostatic effect on the pathogen itself. semanticscholar.org This anti-virulence approach, which quenches bacterial pathogenicity without killing the bacteria, is a promising strategy to reduce the selective pressure that leads to resistance.

Furthermore, the broader family of azole-containing compounds, which includes indazoles, has shown inhibitory activity against multidrug-resistant (MDR) clinical isolates of Mycobacterium tuberculosis. nih.gov Research into related heterocyclic structures like indolizines has also identified compounds with potent activity against both susceptible (H37Rv) and MDR strains of M. tuberculosis. nih.gov

Antitubercular Activity Against Mycobacterium tuberculosis

Tuberculosis remains a major global health issue, exacerbated by the rise of drug-resistant strains. The indazole nucleus is a key feature in the development of new antitubercular agents. Research into 5-nitro indazole acetamides has yielded compounds with significant potency. amazonaws.com Notably, derivatives that incorporate both a fluorine atom and a morpholine (B109124) ring have demonstrated significant anti-tubercular activity, with a minimum inhibitory concentration (MIC) as low as 1.6 μg/mL against the Mycobacterium tuberculosis H37Rv strain. amazonaws.com

While direct studies on this compound derivatives are limited in available literature, research on other fluorinated indazole-related structures highlights the potential of fluorine substitution. For example, an indolizine (B1195054) derivative substituted with a fluorine atom on a benzoyl group was identified as the most potent molecule in its series, with an MIC value of 4 µg/mL against the susceptible H37Rv MTB strain. nih.gov This underscores the positive contribution of fluorine atoms to antitubercular potency.

Table 1: Antitubercular Activity of Selected Indazole and Related Derivatives

Compound Class Specific Derivative/Substitution Target Strain Activity (MIC)
5-Nitro Indazole Acetamide Fluorine and Morpholine Ring M. tuberculosis H37Rv 1.6 µg/mL amazonaws.com
Indolizine Derivative Fluorine at 4-position of benzoyl group M. tuberculosis H37Rv 4 µg/mL nih.gov

Antiviral Properties and Cellular Signaling Pathway Modulation

The indazole scaffold has served as a foundation for the development of novel antiviral agents, particularly against the influenza virus. The interface between the polymerase acidic protein (PA) and polymerase basic protein 1 (PB1) of the influenza polymerase is a key target for antiviral drug design. nih.gov In one study, a series of indazole-containing compounds were specifically designed to disrupt this PA-PB1 interaction. nih.gov

The research led to the identification of several potent candidates. The most promising compound, designated as compound 24 , exhibited a half-maximal effective concentration (EC50) value of 690 nM against the A/WSN/33 (H1N1) influenza strain. nih.gov Other derivatives, such as compounds 27 and 31 , also showed activity in the low micromolar range. nih.gov Mechanistic studies confirmed that compound 24 directly binds to the PA protein, thereby disrupting its interaction with PB1 and inhibiting the virus's ribonucleoprotein activity. nih.gov This activity was observed across both influenza A and B viruses, and the compound was also effective in reducing the lung viral titre in a mouse model, demonstrating its potential for in vivo efficacy. nih.gov While not specifically 5,6-difluoro derivatives, this research validates the indazole core as a viable scaffold for targeting viral proteins and modulating essential cellular pathways for viral replication.

Table 2: Anti-Influenza Activity of Selected Indazole-Containing Compounds

Compound Target Virus Strain Activity (EC50) Mechanism of Action
Compound 24 A/WSN/33 (H1N1) 690 nM nih.gov Disrupts PA-PB1 Interface nih.gov
Compound 27 A/WSN/33 (H1N1) 8.03 µmol/L nih.gov Disrupts PA-PB1 Interface nih.gov
Compound 31 A/WSN/33 (H1N1) 14.6 µmol/L nih.gov Disrupts PA-PB1 Interface nih.gov

Antifungal Activities

Indazole derivatives have also been investigated for their potential as antifungal agents. In a study focused on 5-nitro indazole acetamides, several synthesized compounds demonstrated significant activity against common fungal pathogens. amazonaws.com These derivatives showed notable zones of inhibition and were further evaluated to determine their minimum inhibitory concentrations (MIC). Against Aspergillus niger and Candida albicans, the compounds exhibited MIC values of 50 μg/mL, which were comparable to the activity of the standard antifungal drug Fluconazole in the same assay. amazonaws.com The findings suggest that indazole acetamides, including those with nitro and fluorine substitutions, are a promising class of compounds for the development of new antifungal therapies. amazonaws.com

Table 3: Antifungal Activity of 5-Nitro Indazole Acetamides

Compound Class Target Fungi Activity (MIC)
5-Nitro Indazole Acetamides Aspergillus niger 50 µg/mL amazonaws.com
5-Nitro Indazole Acetamides Candida albicans 50 µg/mL amazonaws.com

Anti-inflammatory Activity Research

The indazole core is a well-established pharmacophore in the design of anti-inflammatory agents. Derivatives have been explored for their ability to inhibit key enzymes and signaling molecules involved in the inflammatory cascade.

Cyclooxygenase-2 (COX-2) Inhibition

The cyclooxygenase (COX) enzymes are primary targets for nonsteroidal anti-inflammatory drugs (NSAIDs). The selective inhibition of COX-2 over COX-1 is a key goal in developing anti-inflammatory agents with fewer gastrointestinal side effects. The indazole scaffold has been incorporated into molecules designed as selective COX-2 inhibitors. mdpi.com While specific studies focusing on this compound derivatives as COX-2 inhibitors are not prominent in the reviewed literature, related heterocyclic structures have shown promise. For example, certain 2,3-diphenyl-2H-indazole derivatives have been shown to display in vitro inhibitory activity against human COX-2. mdpi.com Docking studies of these active compounds suggested a binding mode similar to that of rofecoxib, a known selective COX-2 inhibitor. mdpi.com This indicates the general suitability of the indazole framework for fitting into the COX-2 active site.

Apoptosis Signal-regulating Kinase 1 (ASK1) Inhibition

Apoptosis signal-regulating kinase 1 (ASK1) is a member of the mitogen-activated protein kinase (MAPK) family that plays a critical role in cellular responses to stress and inflammation. mdpi.com Inhibition of ASK1 has emerged as a promising therapeutic strategy for inflammatory conditions. A series of novel ASK1 inhibitors have been developed using the 1H-indazole scaffold. nih.govmdpi.com

Systematic structure-activity relationship (SAR) studies led to the discovery of highly potent compounds. One such derivative, compound 15 , demonstrated excellent in vitro activity against the ASK1 kinase and showed potent inhibitory effects in cell-based assays. mdpi.com In a tumor necrosis factor-α (TNF-α)-induced intestinal epithelial cell model, this compound exhibited a significant protective effect on cell viability. mdpi.com Further mechanistic studies confirmed that compound 15 works by suppressing the phosphorylation cascade in the ASK1-p38/JNK signaling pathway. mdpi.com Another study identified compound 33c as a promising ASK1 inhibitor. nih.gov These findings establish the 1H-indazole scaffold, including its fluorinated variants, as a valuable starting point for developing potent and selective ASK1 inhibitors for treating inflammatory diseases. nih.govmdpi.com

Table 4: ASK1 Inhibitory Activity of Selected 1H-Indazole Derivatives

Compound Target In Vitro Activity Cellular Activity
Compound 15 ASK1 Kinase Excellent kinase activity mdpi.com Potent inhibition in AP1-HEK293 cells mdpi.com
Compound 33c ASK1 Kinase Strong inhibitory effect nih.gov Reduction in lipid droplets in LO2 cells nih.gov

Glucocorticoid Receptor (GR) Modulation

Research into the modulation of the glucocorticoid receptor (GR) has identified various indazole-based compounds as potent agonists. nih.gov An extensive structure-activity relationship (SAR) exploration of the indazole scaffold has led to the development of compounds with nanomolar affinity for the GR. nih.gov These derivatives have shown indications of selectivity for the transrepression mechanism over transactivation, which is a desirable characteristic for anti-inflammatory agents with a potentially improved side-effect profile. nih.govnih.gov

One notable example emerging from research on nonsteroidal GR modulators is AZD9567, an indazole ether-based ligand. acs.orgguidetopharmacology.org This compound, developed from a phenyl indazole-based precursor, demonstrates partial agonist activity and has shown excellent in vivo efficacy in a rat model of joint inflammation when administered orally. acs.orgrcsb.org The development of AZD9567 involved the strategic modification of the indazole core to fine-tune its interaction with the GR ligand-binding domain, thereby modulating the receptor's conformation and subsequent downstream signaling. acs.org

While comprehensive studies have been conducted on the broader class of indazole derivatives as GR modulators, publicly available research specifically detailing the synthesis and biological evaluation of This compound derivatives for glucocorticoid receptor modulation is limited. The specific impact of the 5,6-difluoro substitution pattern on GR binding affinity and functional activity remains an area for further investigation.

Research in Other Therapeutic Areas

The indazole nucleus is recognized for its presence in a variety of synthetic compounds possessing a wide range of pharmacological activities, including anti-HIV activity. nih.gov The broad biological potential of the indazole scaffold has made it an attractive starting point for the design of new therapeutic agents. researchgate.netnih.gov

However, a detailed investigation of the literature reveals a lack of specific studies focused on the synthesis and anti-HIV evaluation of derivatives of This compound . While other heterocyclic systems are being actively investigated as potential HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), research on this specific difluorinated indazole scaffold for anti-HIV purposes appears to be limited or not publicly documented. nih.govhilarispublisher.comelsevierpure.comrsc.org

Antithrombotic and Anti-platelet Activity

Derivatives of the indazole core structure have been investigated for their potential to modulate platelet aggregation and thrombosis. One notable indazole derivative, YC-1, has been identified as an activator of soluble guanylyl cyclase, a key signaling molecule in the cardiovascular system, and has been explored for its therapeutic applications in circulatory disorders and platelet aggregation. researchgate.net While specific studies focusing solely on this compound derivatives are limited in publicly available literature, the broader class of indazole compounds has shown promise in this area. For instance, research into novel indazole derivatives has identified compounds with significant anti-platelet aggregation activity.

Table 1: Anti-platelet Activity of Select Indazole Derivatives
CompoundActivityMechanism of Action
YC-1Inhibition of platelet aggregationActivator of soluble guanylyl cyclase

Further investigation into 5,6-difluorinated analogs is warranted to explore if this substitution enhances the observed antithrombotic and anti-platelet effects.

Antiarrhythmic Activity

The indazole nucleus is a structural component of various compounds exhibiting a range of pharmacological properties, including antiarrhythmic effects. researchgate.netnih.gov While comprehensive studies detailing the antiarrhythmic potential of this compound derivatives are not extensively documented, the general class of indazole derivatives has been recognized for its cardiovascular benefits. researchgate.net The introduction of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, suggesting that 5,6-difluoro substitution could modulate the antiarrhythmic activity. nih.gov Further research is necessary to specifically evaluate derivatives of this compound for their efficacy and mechanism of action in the context of cardiac arrhythmias.

Immunomodulatory Activity (e.g., Indoleamine-2,3-dioxygenase1 (IDO1)/TDO inhibition)

A significant area of investigation for indazole derivatives is in the field of cancer immunotherapy, specifically as inhibitors of Indoleamine-2,3-dioxygenase 1 (IDO1) and Tryptophan-2,3-dioxygenase (TDO). These enzymes are implicated in tumor immune evasion. A series of 4,6-disubstituted-1H-indazole derivatives have been synthesized and evaluated for their inhibitory activity against both IDO1 and TDO. One compound from this series, compound 120 , demonstrated potent IDO1 inhibitory activity with an IC50 value of 5.3 μM. nih.gov This highlights the potential of the substituted indazole scaffold in developing dual inhibitors for cancer therapy.

Table 2: IDO1 Inhibitory Activity of a 4,6-Disubstituted-1H-indazole Derivative
CompoundTargetIC50 (µM)
Compound 120IDO15.3

The structure-activity relationship studies from this research provide a strong rationale for the synthesis and evaluation of this compound derivatives as potentially more potent and selective immunomodulatory agents.

Cardiovascular Disease Research (e.g., Rho kinase inhibition, protection against ischemic/reperfusion injury)

Indazole derivatives have been identified as potent inhibitors of Rho kinase (ROCK), a key regulator of vascular smooth muscle contraction and endothelial function. researchgate.net The inhibition of ROCK has therapeutic potential in a variety of cardiovascular diseases. For instance, the indazole derivative 2-(1H-indazole-5-yl)amino-4-methoxy-6-piperazino triazine (DW1865) has been shown to be a novel and selective Rho kinase inhibitor. researchgate.net This compound demonstrated a significant antihypertensive effect and was found to block angiotensin II-induced stress fiber formation and cellular hypertrophy in cardiac cells. researchgate.net

Furthermore, studies have shown that selective ROCK inhibitors can protect the heart against ischemia/reperfusion injury. nih.gov This protection is thought to be mediated through anti-apoptotic effects and the attenuation of inflammatory responses. nih.gov An indazole-based ROCK inhibitor, GSK429286, has been shown to enhance blood flow recovery after hindlimb ischemia in animal models. mdpi.com

Table 3: Cardiovascular Effects of Select Indazole-Based Rho Kinase Inhibitors
CompoundActivityTherapeutic Potential
DW1865Selective Rho kinase inhibitorHypertension, Cardiac hypertrophy
GSK429286Selective ROCK inhibitorIschemic conditions

These findings underscore the potential of the this compound scaffold in the design of novel therapeutics for cardiovascular diseases.

Neurodegenerative Disease Research

In the realm of neurodegenerative diseases, 5,6-disubstituted indazole derivatives have been patented as inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a biological target for Parkinson's disease. nih.gov Mutations in the LRRK2 gene are a known genetic cause of late-onset Parkinson's disease. nih.gov The development of small molecule inhibitors of LRRK2 kinase activity is a promising therapeutic strategy. A series of novel 1-pyrazolyl-5,6-disubstituted indazole derivatives have been described for the treatment of Parkinson's disease, highlighting the importance of the 5,6-substitution pattern on the indazole core for this therapeutic application. nih.gov

Antidepressant and Antihypertensive Properties

The broad pharmacological profile of indazole derivatives includes antidepressant and antihypertensive activities. nih.gov The incorporation of fluorine into heterocyclic compounds is a known strategy in medicinal chemistry to enhance biological activity, and fluorinated compounds have been investigated for their antidepressant potential. nih.govnih.gov While specific studies on this compound derivatives as antidepressants are not widely reported, the general potential of this chemical class is recognized. researchgate.net

The antihypertensive properties of indazole derivatives are more established, particularly through the mechanism of Rho kinase inhibition as seen with the compound DW1865. researchgate.net This compound, an indazole derivative, causes a significant and dose-related reduction in blood pressure in spontaneously hypertensive rats. researchgate.net

Structure Activity Relationship Sar Studies and Lead Optimization Strategies

Comprehensive SAR Investigations of 5,6-Difluoro-1H-indazole Derivatives

SAR studies on derivatives of this compound have provided critical insights into how different substituents and their positions on the indazole ring influence biological activity. These investigations are fundamental to rationally designing more effective therapeutic agents.

The biological activity of indazole derivatives is highly sensitive to the placement of substituents around the bicyclic core. Research has highlighted the differential impact of modifications at various positions.

C3 Position: The C3 position of the indazole ring is frequently a key point for modification. SAR studies have shown that introducing suitably substituted moieties, such as a carbohydrazide group at this position, can be crucial for achieving strong inhibitory activities against certain enzymes. nih.gov For many kinase inhibitors, the substituent at C3 often engages in critical hydrogen bonding interactions within the ATP-binding pocket of the target protein.

C4 and C6 Positions: Substituents at the C4 and C6 positions of the 1H-indazole scaffold have also been found to play a crucial role in modulating inhibitory activity. nih.gov For instance, in the development of inhibitors for Rho kinase (ROCK1), the placement of a fluorine atom at C6 significantly enhanced potency compared to its placement at C4. The 6-fluoroindazole derivative exhibited an IC50 value of 14 nM and dramatically increased oral bioavailability. nih.gov

N1 Position: Alkylation at the N1 position is a common strategy to explore the SAR of indazole derivatives. The nature of the alkylating reagent and the existing substituents on the indazole ring can influence the regioselectivity of the reaction, yielding either N1 or N2 isomers. beilstein-journals.org The N1 substituent can occupy additional space in a protein's binding pocket, potentially forming new interactions and improving affinity or selectivity.

The following table summarizes the general impact of substituent positions on the activity of indazole derivatives based on various studies.

PositionGeneral Role in ActivityExample
C3 Often crucial for direct interaction with the target; can serve as a key hydrogen bonding motif.A carbohydrazide moiety at C3 led to strong in vitro inhibitory activity. nih.gov
C4 Substituents can influence potency and selectivity.A fluorine atom at C4 resulted in lower potency for ROCK1 inhibition compared to C6. nih.gov
C6 Critical for modulating potency and pharmacokinetic properties like bioavailability.A fluorine atom at C6 significantly enhanced ROCK1 inhibitory potency and bioavailability. nih.gov
N1 Allows for exploration of additional binding pockets and modification of physicochemical properties.N-alkylation can be controlled to selectively produce the more therapeutically relevant N1 isomer. beilstein-journals.org

The incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to improve key molecular properties. nih.govbohrium.comresearchgate.net The two fluorine atoms in this compound play a multifaceted role in enhancing its drug-like characteristics.

Metabolic Stability: Fluorine substitution can block metabolically labile sites. bohrium.comresearchgate.net The carbon-fluorine (C-F) bond is exceptionally strong and not easily metabolized by cytochrome P450 enzymes, which are responsible for the oxidative metabolism of many drugs. Placing fluorine atoms at the C5 and C6 positions can prevent metabolic attack at these sites, thereby increasing the half-life and bioavailability of the molecule. nih.gov

Lipophilicity: Fluorination generally increases the lipophilicity of a molecule. nih.govresearchgate.net This enhanced lipophilicity can improve a compound's ability to permeate cell membranes, which is often crucial for reaching intracellular targets. nih.govresearchgate.net However, the effect must be carefully balanced, as excessive lipophilicity can lead to poor solubility and non-specific binding.

The this compound core is a component of key pharmacophores for specific and highly relevant biological targets. A pharmacophore represents the essential three-dimensional arrangement of features that allows a molecule to interact with a specific target.

In the context of non-small cell lung cancer (NSCLC), Anaplastic Lymphoma Kinase (ALK) and Tyrosine-protein kinase ROS1 are important therapeutic targets. nih.gov Through computer-aided drug design and subsequent biological validation, the 5-(3,5-difluorobenzyl)-1H-indazole moiety has been identified as a key pharmacophore for dual ALK/ROS1 inhibition. nih.gov

A study involving the design of 2-morpholinobenzamide derivatives led to the identification of compound X4, which incorporates this pharmacophore. This compound demonstrated potent inhibitory activity as detailed in the table below.

TargetIC50 ValueCell LineIC50 Value
ALK Kinase 0.512 µMH2228 (Lung Cancer)0.034 ± 0.002 µM
ROS1 Kinase 0.766 µM

Data from a study on ALK/ROS1 dual inhibitors. nih.gov

The study confirmed that compound X4 effectively suppressed the phosphorylation of ALK and its downstream signaling partner ERK in cellular assays, underscoring the importance of the 5-(3,5-difluorobenzyl)-1H-indazole pharmacophore for achieving this specific dual inhibitory activity. nih.gov

Methodologies for Lead Compound Optimization

Once an initial hit compound containing the this compound scaffold is identified, several advanced medicinal chemistry strategies are employed to optimize it into a clinical candidate.

Fragment-Based Lead Discovery (FBLD) is a powerful technique for identifying lead compounds. In this approach, small, low-complexity molecules ("fragments") are screened for weak binding to a biological target. The indazole scaffold is considered a "privileged fragment" in FBLD because of its frequent appearance in successful drug molecules and its ability to form key interactions with targets like protein kinases. pharmablock.com

An FBLD campaign might identify this compound itself or a simple derivative as a fragment that binds weakly but efficiently to a target kinase. nih.gov Once this initial binding is confirmed, often through biophysical methods like X-ray crystallography, the fragment is optimized. This can involve "growing" the fragment by adding functional groups to explore unoccupied regions of the binding pocket or "linking" it to other nearby binding fragments to create a larger, more potent molecule. nih.gov

Scaffold Hopping: This strategy involves replacing the central molecular core (scaffold) of a known active compound with a different, often isosteric, scaffold while retaining the original biological activity. The this compound ring is an excellent candidate for scaffold hopping exercises. pharmablock.com For example, it can be used to replace other heterocyclic cores like indole (B1671886) or benzimidazole in an existing kinase inhibitor. The goal of this hop might be to improve properties such as selectivity, metabolic stability, or patentability, while preserving the key binding interactions of the original molecule. nih.gov

Molecular Hybridization: This technique involves combining two or more pharmacophoric elements from different drug classes into a single "hybrid" molecule. The aim is to create a new chemical entity with an improved activity profile or a dual-action mechanism. nih.govnih.gov For instance, the this compound scaffold, known to interact with the hinge region of kinases, could be hybridized with a side chain from a different inhibitor known to confer selectivity for a specific target. This approach was utilized in the design of 1H-indazole-3-amine derivatives, leading to compounds with promising antitumor activity. nih.gov

Direct Chemical Manipulation and Functional Group Derivatization

The chemical scaffold of this compound serves as a versatile template for direct chemical manipulation and the introduction of various functional groups. These modifications are crucial in structure-activity relationship (SAR) studies to probe interactions with biological targets and optimize pharmacological properties. The electron-withdrawing nature of the two fluorine atoms on the benzene (B151609) ring influences the reactivity of the indazole core, particularly at the N1 and C3 positions, which are common sites for derivatization.

A primary strategy involves N-alkylation or N-arylation at the N1 position of the indazole ring. This is often achieved through reactions with a variety of alkyl or aryl halides in the presence of a base. Such modifications can significantly impact the compound's orientation within a binding pocket and can be used to explore interactions with specific amino acid residues. For instance, the introduction of bulky or flexible side chains can modulate selectivity and potency.

Another key avenue for derivatization is the functionalization of the C3 position. This can be accomplished through various chemical transformations, including the introduction of amide, amine, or ether linkages. For example, indazole-3-carboxamides can be synthesized, and their SAR can be explored by varying the substituents on the amide nitrogen. Studies on related indazole series have shown that the regiochemistry of such linkers is critical for biological activity. nih.gov In some cases, the presence of a 1H-indazole ring and a suitably substituted carbohydrazide moiety at the C3 position has been found to be crucial for potent inhibitory activities in vitro. nih.gov

Structure-Based Drug Design (SBDD) and Ligand Efficiency-Guided Optimization

Structure-based drug design (SBDD) is a powerful approach that utilizes the three-dimensional structure of a biological target to guide the design of potent and selective inhibitors. In the context of this compound, SBDD can be employed to rationally design derivatives with improved binding affinity and specificity. By understanding the interactions between the indazole scaffold and the target's binding site, medicinal chemists can make informed decisions about which functional groups to introduce and where. For instance, co-crystal structures of related indazole derivatives with their target proteins can reveal key hydrogen bonding interactions, hydrophobic pockets, and opportunities for additional favorable contacts. nih.gov

Ligand efficiency (LE) is a metric used in early-stage drug discovery to assess the binding potential of a compound in relation to its size. It is calculated as the binding energy per heavy atom. In the optimization of this compound derivatives, LE can be a valuable guide for selecting fragments or small molecules that bind efficiently to the target. Fragment-based drug design, a subset of SBDD, often starts with small, low-affinity fragments that are then grown or linked together to create more potent leads. A novel series of 1H-indazole-based derivatives for the inhibition of Fibroblast growth factor receptors (FGFRs) kinases were discovered using a fragment-led de novo design approach. nih.gov The biological evaluation of these derivatives showed inhibition of FGFR1-3 with excellent ligand efficiencies. nih.gov

The optimization process guided by SBDD and LE might involve iterative cycles of chemical synthesis, biological testing, and structural studies. For example, if a crystal structure reveals an unoccupied hydrophobic pocket near the this compound core, derivatives with appropriate lipophilic groups can be synthesized to fill this pocket, potentially increasing binding affinity. The fluorine atoms themselves can play a significant role in this process by influencing the conformation of the molecule and participating in specific interactions with the protein.

Computational Approaches to Guide Optimization (e.g., FEP scans)

Computational methods are increasingly used to accelerate the drug discovery process by predicting the binding affinities and other properties of novel compounds before they are synthesized. For derivatives of this compound, computational approaches can provide valuable insights to guide their optimization.

Molecular docking is a common technique used to predict the binding mode of a ligand within the active site of a target protein. This can help to prioritize which derivatives to synthesize and can suggest potential modifications to improve binding. For instance, docking studies on indazole-based derivatives have been used to understand their interactions with target enzymes. nih.gov

Free Energy Perturbation (FEP) is a more rigorous computational method that can provide quantitative predictions of the change in binding affinity resulting from a small chemical modification. FEP scans can be used to systematically evaluate a series of potential modifications to the this compound scaffold, such as the introduction of different substituents at various positions. This allows researchers to focus their synthetic efforts on the most promising candidates.

In addition to predicting binding affinity, computational tools can also be used to predict various pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). These predictions can help to identify potential liabilities early in the drug discovery process and guide the design of molecules with more favorable drug-like properties.

Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations in Optimization

Improving Metabolic Stability

The metabolic stability of a drug candidate is a critical factor in determining its in vivo efficacy and duration of action. The introduction of fluorine atoms into a molecule is a well-established strategy to improve metabolic stability by blocking sites of metabolism. chemrxiv.orgnih.gov The C-F bond is significantly stronger than a C-H bond, making it less susceptible to cleavage by metabolic enzymes such as cytochrome P450s.

For this compound, the fluorine atoms at the 5 and 6 positions can protect the benzene ring from oxidative metabolism. However, other parts of the molecule may still be susceptible to metabolic degradation. Optimization strategies to further improve metabolic stability may involve the introduction of additional fluorine atoms or other metabolically robust functional groups at other positions on the indazole core or on appended side chains.

In a study of 3-substituted indazole derivatives, it was found that dihalide substitutions at certain positions led to a longer metabolic half-life in mouse liver microsomes. For example, a 3-methyl-5-fluoro indazole compound was found to be more stable than its non-fluorinated counterpart. nih.gov This highlights the potential for strategic fluorination to enhance metabolic stability.

Table 1: Metabolic Stability of Selected Indazole Derivatives in Mouse Liver Microsomes (MLM)

CompoundSubstitution PatternHalf-life (T1/2) in MLM (min)
Parent Compound 3-methyl-indazole-
35g 3-methyl-5-fluoro-indazole23.66

Data is illustrative and based on findings for related compounds. nih.gov

Modulating Lipophilicity and Membrane Permeability

Lipophilicity, often measured as the logarithm of the partition coefficient (logP), is a key physicochemical property that influences a drug's absorption, distribution, and permeability across biological membranes. nih.govnih.gov Fluorination can have a significant impact on lipophilicity. While the introduction of a single fluorine atom often increases lipophilicity, the effect of multiple fluorine atoms can be more complex and context-dependent.

Studies have shown a strong correlation between lipophilicity (logP) and membrane partitioning (logKp), indicating that modulations in lipophilicity due to fluorination are reflected in membrane permeability. nih.govnih.gov Therefore, by carefully selecting substituents, the membrane permeability of this compound derivatives can be optimized to ensure they can reach their intracellular targets.

Enhancing Binding Affinity and Selectivity

The ultimate goal of lead optimization is to develop a compound with high binding affinity for its intended target and high selectivity over other related targets. The this compound scaffold provides a solid foundation for achieving this goal. The fluorine atoms can contribute to binding affinity through various mechanisms, including direct interactions with the target protein and by influencing the electronic properties of the indazole ring.

The introduction of fluorine can enhance binding affinity by participating in favorable interactions within the binding pocket, such as hydrogen bonds or dipole-dipole interactions. rsc.org Furthermore, the electron-withdrawing nature of fluorine can modulate the pKa of nearby functional groups, which can in turn affect their interactions with the target.

Selectivity is often achieved by exploiting subtle differences in the binding sites of related proteins. By carefully designing the substituents on the this compound core, it is possible to create molecules that fit snugly into the binding site of the target protein while clashing with the binding sites of off-target proteins. For example, a study on fluorinated indazoles as nitric oxide synthase (NOS) inhibitors found that fluorination of the aromatic ring increased both inhibitory potency and selectivity for NOS-II over NOS-I. ebi.ac.uk

Table 2: Inhibitory Activity and Selectivity of Fluorinated Indazole Derivatives

CompoundTargetIC50 (nM)Selectivity
51 ROCK12500-
52 (6-fluoro) ROCK114High
53a (6-fluoro) ROCK17High
53b (6-fluoro) ROCK16High

This table presents data for 6-fluoroindazole derivatives as an illustration of the impact of fluorination on binding affinity. Data is from a study on Rho kinase (ROCK1) inhibitors. rsc.orgnih.gov

In another example, a compound containing a 2,6-difluoro-3-methoxyphenyl group attached to an indazole scaffold showed potent enzymatic and antiproliferative activities against FGFR1 and FGFR2. nih.gov This demonstrates how strategic fluorination in combination with other substituents can lead to highly potent and selective inhibitors.

Addressing Potential Toxicity Liabilities (e.g., hepatotoxicity, mutagenicity)

In the development of novel therapeutic agents, a critical aspect of lead optimization is the early identification and mitigation of potential toxicity liabilities. For indazole-based compounds, including those with fluorine substitution like this compound, key concerns can include hepatotoxicity and mutagenicity. Structure-activity relationship (SAR) studies play a pivotal role in understanding the structural drivers of these toxicities, guiding the design of safer analogues.

Hepatotoxicity

The introduction of fluorine atoms into a molecule can significantly alter its metabolic profile and, consequently, its potential for liver toxicity. While specific data on the hepatotoxicity of this compound is not extensively detailed in publicly available research, general principles derived from studies on related fluorinated compounds and indazole derivatives offer valuable insights.

For instance, research on fluorinated indazole derivatives has indicated that these compounds can exhibit a lack of hepatotoxicity when compared to reference drugs nih.gov. The position of fluorine substitution is a critical determinant of a compound's metabolic fate. Studies on other fluorinated aromatic compounds, such as paracetamol analogues, have shown that introducing fluorine at specific positions can reduce the molecule's propensity to undergo oxidative bioactivation, a key mechanism often responsible for drug-induced liver injury nih.gov. This suggests that the difluoro substitution pattern in this compound could influence its metabolic stability and potential for forming reactive metabolites that can lead to hepatotoxicity.

Lead optimization strategies to address hepatotoxicity often focus on modifying the structure to block metabolic activation pathways or to promote detoxification pathways. This can involve:

Altering the substitution pattern: Moving or adding substituents to positions less prone to metabolic activation.

Introducing groups that favor alternative metabolic pathways: For example, incorporating moieties that are readily conjugated and excreted.

The following table illustrates how structural modifications in a related class of compounds were observed to influence cytotoxicity, a general indicator of potential toxicity.

Table 1: Influence of Structural Moieties on Cytotoxicity of select Indazole Derivatives

CompoundKey Structural FeatureCytotoxicity Profile
Compound 5k Mercapto acetamide groupHigh toxicity to normal cells (HEK-293)
Compound 6o Piperazine groupLow cytotoxicity against normal cells (HEK-293)

Data synthesized from a study on 1H-indazole-3-amine derivatives, demonstrating the impact of structural changes on cytotoxicity.

Mutagenicity

Mutagenicity, the capacity of a chemical to induce genetic mutations, is a significant safety hurdle in drug development. For planar aromatic systems like the indazole core, intercalation with DNA is a potential mechanism for mutagenicity.

This case study underscores a key lead optimization strategy for addressing mutagenicity in indazole-based compounds:

Reducing planarity: Introducing non-planar groups to disrupt potential DNA intercalation.

The following table summarizes the findings from the study on 1-(2H-indazole-5-yl)pyridin-2(1H)-one derivatives, demonstrating the successful mitigation of mutagenicity through structural modification.

Table 2: Impact of Reduced Planarity on Mutagenicity of select Indazole Derivatives

CompoundKey Structural FeatureMutagenicity (Ames Test)
Compound 186 Planar indazole ringMutagenic
Compound 187 Introduction of a cyclopropyl group on the indazole ringNon-mutagenic

This data illustrates a successful lead optimization strategy where reducing molecular planarity eliminated mutagenic potential in a series of indazole derivatives.

In the context of this compound, while direct mutagenicity data is not available, its planar nature suggests that this is a potential liability to be considered. Should derivatives of this scaffold show mutagenic potential, the strategy of introducing non-planar substituents would be a rational approach to mitigate this risk.

Emerging Research Applications and Future Directions for 5,6 Difluoro 1h Indazole

Applications in Materials Science

In the realm of materials science, the indazole scaffold, particularly when fluorinated, offers a versatile building block for creating advanced materials. The presence of fluorine atoms can enhance properties such as thermal stability and chemical resistance. A derivative, 5,6-Difluoro-1H-indazole-3-carboxylic acid, is noted for its utility in developing polymers and coatings with improved durability. chemimpex.com

The incorporation of fluorinated indazole moieties into polymer chains is an area of active research. While specific data on the conductivity and fluorescence of polymers derived directly from this compound is emerging, the broader class of fluorinated aromatic compounds is known to influence the electronic properties of polymers. The electron-withdrawing nature of fluorine atoms can modulate the energy levels of the polymer backbone, which is a key principle in designing conductive and fluorescent materials. The derivative this compound-3-carboxylic acid is recognized for its role in creating polymers with enhanced chemical resistance and durability. chemimpex.com

Table 1: Potential Contributions of this compound in Polymer Science

PropertyPotential Enhancement Mechanism
Conductivity Modification of electronic band gap through the inductive effects of fluorine atoms.
Fluorescence Alteration of intramolecular and intermolecular charge transfer characteristics.
Durability Increased chemical and thermal stability imparted by strong carbon-fluorine bonds.

Organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs), rely on specialized organic molecules to function effectively. Heterocyclic compounds like indazoles are valuable candidates for these applications. While direct application of this compound in commercial OLEDs or OFETs is not widely documented, its structural features are relevant. The difluoro-substitution on the benzene (B151609) ring can influence molecular packing and charge transport properties, which are critical for the performance of these devices. Research into related heterocyclic structures suggests that fluorination is a key strategy for developing next-generation materials for organic electronics.

Role in Agrochemical Development

The indazole core is a recognized scaffold in the discovery of new agrochemicals. Research has shown that indazole-containing molecules can exhibit potent herbicidal activity. researchgate.net For instance, a study on novel 6-indazolyl-2-picolinic acids demonstrated excellent inhibitory effects on the root growth of several weed species. researchgate.net Furthermore, the derivative this compound-3-carboxylic acid is identified as a compound with potential for creating innovative products in the agrochemical sector. chemimpex.com The introduction of fluorine atoms into agrochemical candidates can enhance their metabolic stability and biological efficacy, making this compound a promising starting point for the synthesis of new crop protection agents.

Methodological Frameworks for Open Science and Data Management

As research on compounds like this compound expands, the importance of robust data management practices becomes paramount. Open science frameworks ensure that research data is shared and preserved in a way that maximizes its value and impact.

In the context of chemical research, data sharing is crucial for reproducibility and collaboration. Open-data repositories provide a platform for researchers to store, curate, and publish their findings. nfdi4chem.de For data related to this compound, this could include spectral data (NMR, IR, MS), crystallographic information, and synthesis protocols. While anonymization is more critical in clinical research, in chemical science, the focus is on ensuring data integrity and proper attribution.

Several repositories are available for chemical data, ranging from field-specific to generic platforms. nfdi4chem.denfdi4chem.de Utilizing these repositories is a cornerstone of the open science movement. chemistryviews.org

Table 2: Examples of Repositories for Chemical Research Data

Repository TypeExamplesApplicable Data for this compound
Field-Specific Chemotion, MassBank EU, CSDReaction data, mass spectrometry, NMR, crystal structures. nfdi4chem.de
Generic Zenodo, EUDAT B2SHAREAll types of research data, including datasets, publications, and software. nfdi4chem.de
Preprint Servers ChemRxivEarly research outputs and preliminary reports. chemrxiv.org

The FAIR principles provide a foundational guideline for effective research data management. tiledb.com The goal is to enhance the value of data by making it more easily reusable by both humans and machines. nfdi4chem.de Adhering to these principles is essential for modern, data-intensive scientific discovery. cam.ac.uk

Findable : To make data on this compound findable, datasets should be assigned a globally unique and persistent identifier, such as a Digital Object Identifier (DOI). nfdi4chem.dechemistryviews.org The data should also be described with rich metadata and indexed in a searchable resource, like a public repository. nfdi4chem.de

Accessible : Data should be retrievable by its identifier using a standardized protocol. nfdi4chem.de Even if the data itself is not openly available, the metadata should be accessible to allow other researchers to know of its existence. nfdi4chem.de

Interoperable : The data should use a formal, accessible, and broadly applicable language for knowledge representation. nfdi4chem.de For chemical data, this means using standard formats for chemical structures (like InChI or SMILES) and for experimental data (e.g., CIF for crystallography), ensuring the information can be exchanged and interpreted by different systems. nfdi4chem.decam.ac.uk

Reusable : Data should be well-described with detailed metadata, including its provenance (origin). It should also be released with a clear and accessible data usage license. nfdi4chem.de This allows other researchers to build upon previous findings, accelerating the pace of discovery. tiledb.com

By applying the FAIR principles, the scientific community can create a rich, interconnected data ecosystem for compounds like this compound, fostering innovation and collaboration. curlewresearch.com

Future Research Avenues and Translational Perspectives

The unique chemical properties of the this compound scaffold position it as a valuable building block for future drug discovery efforts. Research is increasingly focused on leveraging this core structure to overcome drug resistance, explore new biological pathways, and engineer highly potent and selective therapeutic agents.

A primary challenge in cancer chemotherapy is the development of drug resistance. rsc.org A promising strategy to combat this involves the design of inhibitors that are effective against mutated proteins that no longer respond to existing treatments. The indazole scaffold has proven to be a robust framework for this purpose.

For instance, a significant resistance mechanism to first-generation epidermal growth factor receptor (EGFR) inhibitors is the T790M mutation. google.com Research into structure-guided drug design has led to the synthesis of 1H-indazole derivatives that display potent inhibitory activity against this resistant EGFR T790M kinase, with IC₅₀ values in the nanomolar range. nih.gov This demonstrates the potential of the indazole core to form the basis of next-generation inhibitors that can overcome specific, well-characterized resistance mutations.

Furthermore, in the context of fibroblast growth factor receptor (FGFR) inhibitors, where indazole-based drugs are common, resistance often emerges through mutations in the FGFR kinase domain. nih.govresearchgate.net Developing multi-target inhibitors or irreversible inhibitors based on the this compound scaffold could serve as a strategy to preempt or overcome such resistance, a key goal in modern oncology. rsc.orgfrontiersin.org

While much research has focused on indazole derivatives as kinase inhibitors, the fluorinated indazole scaffold is being explored for its activity against a variety of other novel biological targets. rsc.org This diversification opens up therapeutic possibilities for a range of diseases beyond cancer.

One such area is the inhibition of nitric oxide synthase (NOS), an enzyme with isoforms involved in both physiological and pathological processes. Studies have shown that fluorinated indazoles can act as selective inhibitors of NOS. The fluorination of the aromatic ring was found to increase the inhibitory potency and selectivity for inducible NOS (iNOS or NOS-II) over neuronal NOS (nNOS or NOS-I), which is a promising strategy for developing selective inhibitors for conditions like inflammation. ebi.ac.ukresearchgate.net

Other novel targets for fluorinated indazole derivatives have also been identified, as detailed in the table below. These include ion channels and enzymes implicated in inflammation and cellular metabolism.

TargetCompound TypeFindingReference
Nitric Oxide Synthase (NOS) Fluorinated indazolesFluorination increases inhibitory potency and selectivity for iNOS over nNOS. ebi.ac.ukresearchgate.net
TRPA1 Cation Channel 6-fluoroindazole scaffoldPotent and selective antagonist with in vivo anti-inflammatory activity. nih.gov
F₁F₀-ATPase Monofluorinated 3-guanidyl-indazolesDemonstrated potent inhibition of enzyme activity with IC₅₀ values <5 μM. nih.gov
Rho Kinase (ROCK1) 6-fluoroindazole derivativeFluorine at the C6 position significantly enhanced inhibitory potency (IC₅₀ = 14 nM) and oral bioavailability. nih.gov
Pim Kinases 6-azaindazole derivativesOptimized cores demonstrated picomolar biochemical potency against all three Pim kinases. nih.gov
Indoleamine 2,3-dioxygenase (IDO1) 1H-indazole derivativesA synthesized derivative exhibited significant IDO1 inhibitory activity with an IC₅₀ value of 5.3 μM. nih.gov

The 1H-indazole ring is considered a "privileged scaffold" in drug discovery. nih.govbeilstein-journals.org This is due to its ability to act as a bioisostere of natural structures like indole (B1671886) and to form crucial hydrogen bond interactions with protein targets. beilstein-journals.org The this compound variant builds upon this foundation, offering distinct advantages for the creation of advanced therapeutics.

The inclusion of fluorine atoms is a well-established strategy in medicinal chemistry to enhance drug-like properties. Fluorine can improve metabolic stability, increase bioavailability, and enhance binding affinity to the target protein. chemimpex.com For example, a derivative featuring a fluorine atom at the C6 position of the indazole ring showed dramatically increased oral bioavailability and a significant boost in potency as a ROCK1 inhibitor. nih.gov

Consequently, this compound serves as a critical starting material or key intermediate in the synthesis of novel therapeutic agents, particularly in the anti-cancer field. chemimpex.com Its structure is well-suited for the development of potent and selective kinase inhibitors, such as those targeting the FGFR family, which are validated targets in oncology. nih.govresearchgate.net The difluoro-substitution pattern on the benzene ring portion of the scaffold allows for fine-tuning of electronic properties and provides vectors for further chemical modification, enabling chemists to optimize potency, selectivity, and pharmacokinetic profiles for next-generation drugs.

Q & A

Q. What are the common synthetic routes for 5,6-Difluoro-1H-indazole, and what are their advantages?

The synthesis of fluorinated indazoles typically involves Friedel-Crafts acylation followed by cyclization with hydrazine hydrate. For example, ketone intermediates derived from halogenated benzoic acids can undergo ring closure under controlled heating in dimethylformamide (DMF) . Fluorination is often achieved via electrophilic substitution or halogen-exchange reactions, with careful optimization of reaction time and temperature to avoid side products. Advantages include moderate yields (50-70%) and compatibility with diverse substituents on the indazole core.

Q. Which analytical techniques are critical for confirming the structure of this compound?

Key methods include:

  • NMR spectroscopy : 19F^{19}\text{F} NMR confirms fluorine positions, while 1H^{1}\text{H} NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 167.05 for C7_7H5_5F2_2N2_2) and fragmentation patterns .
  • X-ray crystallography : Resolves crystal packing and bond angles, critical for validating regioselective fluorination .

Q. How can researchers purify this compound effectively?

Purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) or recrystallization from ethanol/water. For halogenated derivatives, preparative HPLC with C18 columns and acetonitrile/water gradients improves purity (>95%) .

Q. What preliminary assays are used to evaluate the biological activity of this compound derivatives?

Initial screens include:

  • Enzyme inhibition assays : Testing against kinases or phosphodiesterases (e.g., cAMP-dependent protein kinase) using fluorogenic substrates .
  • Cellular viability assays : MTT or resazurin-based tests in cancer cell lines to assess cytotoxicity .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance fluorination efficiency in this compound synthesis?

Key strategies:

  • Catalyst screening : Use of Lewis acids (e.g., AlCl3_3) or transition-metal catalysts (e.g., Pd/C) to activate fluorinating agents like Selectfluor® .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while reducing agents (e.g., hydrazine) minimize dehalogenation .
  • Temperature control : Stepwise heating (80–120°C) prevents decomposition of thermally labile intermediates .

Q. How should researchers resolve contradictions in spectral data for this compound analogs?

Contradictions (e.g., unexpected 19F^{19}\text{F} NMR shifts) may arise from tautomerism or solvent effects. Solutions include:

  • Variable-temperature NMR : Identifies dynamic equilibria between tautomers .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and validate experimental data .
  • Cross-validation : Correlate MS/MS fragmentation with synthetic pathways to confirm regiochemistry .

Q. What methodologies support structure-activity relationship (SAR) studies for this compound in drug discovery?

Advanced SAR approaches:

  • Pharmacophore modeling : Identifies critical hydrogen-bond acceptors (fluorine atoms) and hydrophobic regions .
  • In vitro receptor binding assays : Use radiolabeled ligands (e.g., 3H^3\text{H}-labeled derivatives) to quantify affinity for targets like dopamine receptors .
  • Metabolic stability tests : Microsomal assays (e.g., human liver microsomes) assess CYP450-mediated degradation .

Q. What are the best practices for ensuring reproducibility in fluorinated indazole synthesis?

Reproducibility requires:

  • Detailed reaction logs : Document exact stoichiometry, solvent batches, and humidity levels.
  • Quality control (QC) protocols : Implement in-process LC-MS monitoring to detect intermediates .
  • Peer validation : Independent replication by collaborating labs to confirm yields and purity .

Q. How can computational tools predict the pharmacokinetic properties of this compound derivatives?

Tools like SwissADME or Schrödinger’s QikProp estimate:

  • Lipophilicity (LogP) : Critical for blood-brain barrier penetration.
  • Metabolic sites : Cytochrome P450 docking simulations identify vulnerable positions for oxidation .
  • Toxicity profiles : Machine learning models (e.g., ProTox-II) flag potential hepatotoxicity or mutagenicity .

Q. What methodological frameworks address ethical and data-sharing challenges in fluorinated indazole research?

Ethical practices include:

  • Anonymization protocols : Remove identifiers from datasets linked to biological assays .
  • Open-data repositories : Deposit synthetic procedures and spectral data in platforms like Zenodo or ChemRxiv .
  • Compliance with FAIR principles : Ensure data are Findable, Accessible, Interoperable, and Reusable .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.